Bromoiodoacetic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJXOVYMFHLFDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718902 | |
| Record name | Bromo(iodo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71815-43-5 | |
| Record name | Bromo(iodo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Bromoiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoiodoacetic acid is a haloacetic acid of interest in various research contexts, including as a potential building block in medicinal chemistry and for toxicological studies as a disinfection byproduct. Its synthesis in a laboratory setting is not widely documented, presenting a challenge for researchers requiring this compound. This technical guide outlines a feasible and detailed two-step synthetic pathway for the preparation of this compound. The proposed synthesis involves the initial preparation of ethyl dibromoacetate followed by a selective monohalogen exchange using a Finkelstein reaction. This guide provides comprehensive experimental protocols, a summary of quantitative data from analogous reactions, and a logical workflow diagram to aid in the successful laboratory-scale synthesis of this compound.
Introduction
Haloacetic acids (HAAs) are a class of compounds in which one or more hydrogen atoms of the methyl group of acetic acid are replaced by halogen atoms.[1] this compound (C₂H₂BrIO₂), a mixed dihaloacetic acid, is of growing interest due to its presence as a disinfection byproduct in drinking water and its potential utility as a reactive intermediate in organic synthesis.[2][3] The lack of readily available commercial sources and published, detailed synthetic procedures necessitates the development of a reliable laboratory-scale synthesis protocol.
This guide proposes a robust two-step synthesis for this compound. The first step involves the synthesis of the precursor, ethyl dibromoacetate, via the bromination of ethyl acetate. The second, crucial step is a selective monohalogen exchange on ethyl dibromoacetate using the Finkelstein reaction to yield ethyl bromoiodoacetate.[1][4] Subsequent hydrolysis of the ester would then produce the target molecule, this compound. This approach is based on well-established and reliable organic reactions, offering a logical and practical pathway for its synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, beginning with the formation of ethyl dibromoacetate, followed by a selective halogen exchange reaction.
Step 1: Synthesis of Ethyl Dibromoacetate
The synthesis of the precursor, ethyl dibromoacetate, can be achieved through the bromination of ethyl acetate. This reaction typically proceeds via an enolate intermediate under acidic or basic conditions.
Step 2: Finkelstein Reaction for the Synthesis of Ethyl Bromoiodoacetate
The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halogen. In this proposed synthesis, one of the bromine atoms of ethyl dibromoacetate is substituted by an iodine atom. This is achieved by reacting ethyl dibromoacetate with sodium iodide in a suitable solvent, typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.
Step 3: Hydrolysis of Ethyl Bromoiodoacetate
The final step to obtain this compound is the hydrolysis of the ethyl ester. This can be accomplished under either acidic or basic conditions.
Experimental Protocols
The following protocols are based on established procedures for analogous reactions and should be adapted and optimized for the specific synthesis of this compound.
Synthesis of Ethyl Dibromoacetate (Precursor)
Materials and Reagents:
-
Ethyl acetate
-
Bromine
-
Red phosphorus (catalyst)
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of ethyl acetate and a catalytic amount of red phosphorus is prepared.
-
Bromine is added dropwise to the mixture at a controlled temperature, typically with cooling to manage the exothermic reaction.
-
Following the addition of bromine, the reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
The reaction mixture is then cooled and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude ethyl dibromoacetate is purified by vacuum distillation.
Synthesis of Ethyl Bromoiodoacetate via Finkelstein Reaction
Materials and Reagents:
-
Ethyl dibromoacetate
-
Sodium iodide
-
Acetone (anhydrous)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl dibromoacetate in anhydrous acetone.
-
Add a stoichiometric amount (or a slight excess) of sodium iodide to the solution.
-
The reaction mixture is stirred at room temperature or gently refluxed. The progress of the reaction can be monitored by the precipitation of sodium bromide.
-
Upon completion, the precipitated sodium bromide is removed by filtration.
-
The acetone is removed from the filtrate under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with water to remove any remaining inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield crude ethyl bromoiodoacetate, which can be further purified by vacuum distillation or column chromatography.
Hydrolysis of Ethyl Bromoiodoacetate to this compound
Materials and Reagents:
-
Ethyl bromoiodoacetate
-
Hydrochloric acid or Sulfuric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure (Acidic Hydrolysis):
-
The crude ethyl bromoiodoacetate is mixed with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
The mixture is heated under reflux until the hydrolysis is complete (monitoring by TLC or GC-MS is recommended).
-
After cooling, the aqueous mixture is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.
Data Presentation
The following table summarizes quantitative data from analogous and related reactions to provide an expected range for the synthesis of this compound.
| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Precursor Synthesis | |||||
| Esterification of Bromoacetic Acid | Bromoacetic acid, Ethanol | Sulfuric acid, Reflux | Ethyl bromoacetate | ~85 | Based on similar esterification protocols |
| Bromination of Acetic Acid | Acetic acid, Bromine | Acetic anhydride, Pyridine, Boiling | Bromoacetic acid | 65-70 | |
| Halogen Exchange (Finkelstein Reaction) | |||||
| Ethyl 5-bromovalerate to Ethyl 5-iodovalerate | Ethyl 5-bromovalerate, Sodium iodide | Acetone, Reflux | Ethyl 5-iodovalerate | High | |
| (2-bromoethyl)benzene to (2-iodoethyl)benzene | (2-bromoethyl)benzene, Sodium iodide | Acetone, Reflux, 2 hours | (2-iodoethyl)benzene | 72 | |
| Alkyl chlorides to Alkyl iodides (Microwave) | Alkyl chlorides, Sodium iodide | Acetone, Microwave, 5 minutes | Alkyl iodides | High | |
| Hydrolysis | |||||
| General Acid/Base Catalyzed Ester Hydrolysis | Ester, Water | Acid or Base catalyst, Heat | Carboxylic Acid | High | General Organic Chemistry Principles |
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow
Caption: Step-by-step laboratory workflow for the synthesis.
Safety Precautions
-
Bromoacetic acid and its derivatives are toxic and corrosive. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood.
-
Sodium iodide can be irritating to the eyes and skin. Avoid inhalation of dust.
-
Acetone is a flammable solvent. Ensure that there are no ignition sources nearby when handling acetone.
-
Always perform a thorough risk assessment before starting any chemical synthesis.
Conclusion
This technical guide provides a comprehensive and practical pathway for the laboratory synthesis of this compound. By utilizing a two-step approach involving the synthesis of an ethyl dibromoacetate precursor followed by a selective Finkelstein reaction, researchers can access this valuable compound. The detailed experimental protocols, supported by quantitative data from analogous reactions and clear visual diagrams, offer a solid foundation for the successful and safe synthesis of this compound for various research and development applications. It is recommended that the reaction conditions be carefully monitored and optimized to achieve the best possible yields and purity.
References
Bromoiodoacetic Acid: A Technical Guide to Its Characterization and Formation
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bromoiodoacetic acid (CHBrICOOH) is a dihalogenated acetic acid that has garnered attention primarily as a disinfection byproduct (DBP) in drinking water. While its modern characterization is well-documented, information regarding its early discovery and initial synthesis is notably scarce in readily available historical scientific literature. This technical guide provides a comprehensive overview of the known properties of this compound, a plausible hypothetical protocol for its early synthesis based on established chemical principles of the late 19th and early 20th centuries, and a summary of its formation as a contemporary water contaminant.
Early Discovery and Characterization: A Historical Gap
A thorough review of historical chemical literature, including prominent journals and databases from the 19th and early 20th centuries, did not yield a definitive primary source detailing the initial discovery and characterization of this compound. This suggests that the compound may not have been a significant focus of early organic synthesis research and likely gained prominence with the advent of modern analytical techniques capable of identifying trace contaminants in water. Its formal characterization and the bulk of scientific interest appear to be phenomena of the later 20th and early 21st centuries, driven by environmental and health concerns related to water disinfection byproducts.
Physicochemical Properties
Modern analytical techniques have enabled the thorough characterization of this compound. The following table summarizes its key quantitative properties.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-2-iodoacetic acid | [1] |
| CAS Number | 71815-43-5 | [1][2][3][4] |
| Molecular Formula | C₂H₂BrIO₂ | |
| Molecular Weight | 264.84 g/mol | |
| Predicted Boiling Point | 272.1 ± 25.0 °C | |
| Predicted Density | 2.990 ± 0.06 g/cm³ | |
| Predicted pKa | 1.67 ± 0.10 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 37.3 Ų | |
| Complexity | 64.6 | |
| LogP (predicted) | 1.65 - 1.97 |
Hypothetical Early Synthesis Protocol
While a specific historical synthesis of this compound is not documented, a plausible route can be conceptualized based on the well-established Hell-Volhard-Zelinsky (HVZ) reaction, a cornerstone of organic synthesis for the α-halogenation of carboxylic acids. This reaction, typically used for bromination, could theoretically be adapted for the sequential introduction of two different halogens.
Principle: The HVZ reaction involves the conversion of a carboxylic acid to an acyl halide, which then undergoes tautomerization to an enol. The enol form readily reacts with a halogen at the α-carbon. By controlling the stoichiometry and sequence of halogen addition, a dihalogenated product with two different halogens could potentially be synthesized.
Plausible Experimental Protocol (Hypothetical):
-
Preparation of Bromoacetyl Bromide: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, 1 mole of acetic acid would be treated with a catalytic amount of red phosphorus and 1.1 moles of bromine. The mixture would be gently heated to initiate the reaction, leading to the formation of bromoacetyl bromide. The reaction progress could be monitored by the disappearance of the red bromine color. Excess bromine and hydrogen bromide would be removed by distillation.
-
Iodination of Bromoacetyl Bromide: The crude bromoacetyl bromide would then be reacted with a suitable iodinating agent. A plausible approach would involve the reaction with iodine in the presence of a catalyst or conversion to an enolate followed by reaction with iodine. For instance, the bromoacetyl bromide could be treated with a non-nucleophilic base to form the enolate, followed by the addition of 1 mole of iodine.
-
Hydrolysis: The resulting bromoiodoacetyl bromide would then be carefully hydrolyzed by the slow addition of water. This step would convert the acyl bromide to the final carboxylic acid, this compound.
-
Purification: The final product would likely be a solid and could be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol. The purity would be assessed by melting point determination and elemental analysis, common techniques of the era.
Caption: Hypothetical workflow for the early synthesis of this compound.
Formation as a Disinfection Byproduct
The most significant context for this compound in modern science is its formation as a disinfection byproduct (DBP) during water treatment. DBPs are formed when disinfectants, such as chlorine, react with natural organic matter (NOM) present in the source water. The presence of bromide and iodide ions in the water can lead to the formation of brominated and iodinated DBPs, including this compound.
The general mechanism involves the oxidation of bromide and iodide ions by the disinfectant to form hypobromous acid (HOBr) and hypoiodous acid (HOI), respectively. These reactive halogen species can then react with NOM to produce a variety of halogenated organic compounds.
Caption: Formation of this compound as a disinfection byproduct.
Toxicological Significance
This compound, like other haloacetic acids, is of interest to researchers and drug development professionals due to its potential biological activity and toxicity. Haloacetic acids are known to be cytotoxic and genotoxic. Brominated DBPs are often more toxic than their chlorinated counterparts. The presence of two different halogens in this compound makes its toxicological profile a subject of ongoing research. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.
Conclusion
This compound is a compound with a modern identity forged in the context of environmental science and toxicology. While its early history remains elusive, its well-defined physicochemical properties and its role as a disinfection byproduct provide a solid foundation for further research. The hypothetical synthesis protocol presented here offers a scientifically grounded possibility of its preparation using classical methods. For researchers in drug development and related fields, understanding the properties and formation of such halogenated compounds is crucial for assessing potential environmental impacts and for the rational design of new chemical entities.
References
Bromoiodoacetic Acid as a Disinfection Byproduct in Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bromoiodoacetic acid (BIAA), an emerging disinfection byproduct (DBP) formed during the treatment of drinking water. BIAA is of increasing concern due to its potential toxicity, which is understood to be significantly greater than that of many regulated chlorinated and brominated haloacetic acids. This document details the formation, occurrence, and toxicological properties of BIAA, as well as the analytical methods for its detection and quantification in water. Detailed experimental protocols and visual diagrams of key processes are provided to support further research and risk assessment in the fields of environmental science and drug development.
Introduction
Disinfection of drinking water is a critical public health measure that has dramatically reduced the incidence of waterborne diseases. However, chemical disinfectants, such as chlorine and chloramines, can react with natural organic matter (NOM) and inorganic precursors like bromide and iodide present in source waters to form a wide array of disinfection byproducts (DBPs).[1] Haloacetic acids (HAAs) are a major class of DBPs, and while several chlorinated and brominated HAAs are regulated, there is growing concern over the formation of more toxic, unregulated DBPs, including iodinated HAAs.
This compound (C₂H₂BrIO₂) is a mixed halogenated HAA that has been identified as an emerging DBP, particularly in water systems that use chloramination for disinfection and have source waters with elevated levels of bromide and iodide.[2] Toxicological studies have indicated that iodinated DBPs, as a class, are often more cytotoxic and genotoxic than their chlorinated and brominated analogs, making BIAA a compound of significant interest for researchers and public health professionals.[3] This guide synthesizes the current scientific knowledge on BIAA to serve as a technical resource for its study and risk evaluation.
Formation and Occurrence
Formation Pathways
The formation of this compound is a complex process influenced by several factors, including the type of disinfectant used, the characteristics of the natural organic matter, the concentrations of bromide and iodide in the source water, pH, and temperature.[1] The primary pathway involves the oxidation of bromide (Br⁻) and iodide (I⁻) by the disinfectant (e.g., chlorine or chloramines) to form hypobromous acid (HOBr) and hypoiodous acid (HOI), respectively. These reactive halogen species then react with organic precursors, which are components of the natural organic matter, to form various DBPs, including BIAA.
During chlorination, free chlorine rapidly oxidizes bromide and iodide. In chloramination, the reactions are more complex and can lead to a different DBP profile, often favoring the formation of iodinated DBPs. The proposed general mechanism for BIAA formation is outlined below.
Occurrence in Drinking Water
This compound is considered an emerging DBP and is not routinely monitored in most drinking water supplies. Its occurrence is primarily associated with water treatment facilities that use chloramination and have source waters containing significant concentrations of bromide and iodide.[2] While comprehensive nationwide occurrence data with specific concentration ranges for BIAA are limited, studies developing advanced analytical methods have demonstrated the ability to detect iodo-HAAs, including BIAA, at the nanogram per liter (ng/L) level. This indicates that while BIAA may be present at very low concentrations, its high potential toxicity warrants attention.
Toxicological Properties
The toxicological profile of this compound is not as extensively studied as that of regulated HAAs. However, comparative studies have provided valuable insights into its relative toxicity.
Cytotoxicity and Genotoxicity
In vitro studies using Chinese hamster ovary (CHO) cells have been instrumental in ranking the toxicity of various HAAs. These studies consistently show that iodinated HAAs are among the most cytotoxic and genotoxic DBPs. While data for BIAA is limited, its structural similarity to other highly toxic iodo- and bromo- HAAs suggests a significant potential for adverse cellular effects.
| Haloacetic Acid | Chronic Cytotoxicity Rank (CHO cells) | Genotoxicity Rank (CHO cells) |
| Iodoacetic Acid (IAA) | 1 | 1 |
| Bromoacetic Acid (BAA) | 2 | 2 |
| This compound (BIAA) | 10 | 8 |
| Chloroacetic Acid (CAA) | >10 | 3 |
| Dibromoacetic Acid (DBAA) | 3 | 4 |
| Dichloroacetic Acid (DCAA) | >10 | >8 (not genotoxic) |
| Trichloroacetic Acid (TCAA) | >10 | >8 (not genotoxic) |
| Tribromoacetic Acid (TBAA) | 3 | 6 |
| Chlorodibromoacetic Acid (CDBAA) | 4 | 9 |
| Bromodichloroacetic Acid (BDCAA) | 7 | >8 (not genotoxic) |
| Diiodoacetic Acid (DIAA) | 5 | 5 |
Table 1: Rank order of chronic cytotoxicity and genotoxicity of various haloacetic acids in Chinese hamster ovary (CHO) cells. A lower rank number indicates higher toxicity. Data compiled from comparative toxicological studies.
Mechanisms of Toxicity
The precise molecular mechanisms of BIAA toxicity are still under investigation. However, based on studies of related HAAs, it is hypothesized that BIAA exerts its toxic effects through the induction of oxidative stress and subsequent DNA damage. Haloacetic acids are alkylating agents that can react with cellular macromolecules, including proteins and DNA. This can lead to enzyme inhibition, disruption of cellular signaling, and the generation of reactive oxygen species (ROS). An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, which can ultimately trigger apoptosis (programmed cell death).
Several signaling pathways have been implicated in the cellular response to HAA-induced stress, including the p53 tumor suppressor pathway and the mitogen-activated protein kinase (MAPK) pathway, which are central regulators of cell cycle, apoptosis, and DNA repair.
Analytical Methods
The accurate quantification of BIAA in drinking water is challenged by its low concentrations and the complexity of the water matrix. Several analytical methods have been developed for the analysis of HAAs, with gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) being the most common.
Gas Chromatography with Electron Capture Detection (GC-ECD)
US EPA Method 552.2 is a widely used method for the analysis of nine regulated and unregulated HAAs in drinking water. This method involves a liquid-liquid extraction of the HAAs from the water sample, followed by derivatization to their methyl esters, and subsequent analysis by GC with an electron capture detector (ECD).
| Parameter | Description |
| Sample Preparation | 40 mL water sample acidified to pH <0.5. |
| Extraction | Liquid-liquid extraction with methyl-tert-butyl ether (MTBE). |
| Derivatization | Esterification with acidic methanol. |
| Cleanup | Back-extraction with saturated sodium bicarbonate solution. |
| Instrumentation | Gas Chromatograph with Electron Capture Detector (GC-ECD). |
| Typical MDL | Low µg/L range. |
Table 2: Summary of US EPA Method 552.2 for HAA analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer several advantages over GC-ECD, including higher sensitivity and specificity, and they do not typically require a derivatization step. These methods involve the direct injection of the water sample onto a liquid chromatograph for separation of the HAAs, followed by detection using a tandem mass spectrometer.
| Parameter | Description |
| Sample Preparation | Direct injection, sometimes with pH adjustment. |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source. |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity. |
| Typical MDL | Low ng/L range. |
Table 3: Summary of a typical LC-MS/MS method for HAA analysis.
Experimental Protocols
Protocol for HAA Analysis by GC-ECD (based on EPA Method 552.2)
Detailed Steps:
-
Sample Collection and Preservation: Collect a 40 mL water sample in an amber glass vial containing ammonium chloride to quench any residual disinfectant. Store at 4°C.
-
Acidification: Add concentrated sulfuric acid to the sample to adjust the pH to less than 0.5.
-
Extraction: Add 4 mL of methyl-tert-butyl ether (MTBE) to the sample vial. Shake vigorously for 2 minutes. Let the phases separate.
-
Derivatization: Transfer the MTBE layer to a new vial. Add 1 mL of acidic methanol (10% H₂SO₄ in methanol). Cap tightly and heat at 50°C for 2 hours.
-
Neutralization: After cooling, add 4 mL of a saturated sodium bicarbonate solution to the vial. Shake for 2 minutes to neutralize the excess acid.
-
Analysis: Carefully transfer the upper MTBE layer to an autosampler vial. Inject 1-2 µL into the GC-ECD system for analysis.
-
Quantification: Compare the peak areas of the analytes to a calibration curve prepared from standards that have undergone the same extraction and derivatization procedure.
General Protocol for In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of BIAA using a cell-based assay, such as the MTT or LDH release assay.
Materials:
-
Human or animal cell line (e.g., CHO, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound (BIAA) stock solution
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.
-
Compound Exposure: Prepare serial dilutions of BIAA in cell culture medium. Remove the old medium from the cells and add the BIAA dilutions. Include vehicle controls (medium with the same solvent concentration used for BIAA) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cytotoxicity Measurement: Follow the instructions of the chosen cytotoxicity assay kit. This typically involves adding a reagent to each well and incubating for a short period, followed by measuring the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each BIAA concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of BIAA that causes 50% inhibition of cell viability).
General Protocol for Genotoxicity Assessment using the Comet Assay
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Cells exposed to BIAA (from a cytotoxicity experiment)
-
Low melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay scoring software
Procedure:
-
Cell Preparation: After exposure to BIAA, harvest the cells and resuspend them in a low melting point agarose solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose. Cover with a coverslip and allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold, alkaline electrophoresis buffer to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank to separate the damaged DNA fragments from the intact DNA. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).
Conclusion
This compound is an emerging disinfection byproduct with the potential for significant human health risks due to its likely high cytotoxicity and genotoxicity. Its formation is favored under specific water treatment conditions, particularly chloramination in the presence of bromide and iodide. While quantitative occurrence data is still limited, sensitive analytical methods are available for its detection at trace levels. Further research is needed to fully elucidate the toxicological mechanisms of BIAA, establish its occurrence patterns in drinking water, and assess the associated public health risks. This technical guide provides a foundation for researchers and professionals to advance the understanding of this important water contaminant.
References
An In-depth Technical Guide on the Structure and Spectral Properties of Bromoiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoiodoacetic acid (CHBrICOOH) is a haloacetic acid (HAA) that has been identified as a disinfection byproduct (DBP) in drinking water. As with other HAAs, its presence is a potential concern for human health, necessitating a thorough understanding of its chemical and physical properties for effective monitoring and toxicological assessment. This technical guide provides a comprehensive overview of the structural and spectral characteristics of this compound, including detailed experimental protocols for its analysis and characterization. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates known information and provides predicted data based on established principles of organic chemistry and spectroscopy.
Molecular Structure
This compound is a dihalogenated derivative of acetic acid, with both a bromine and an iodine atom attached to the alpha-carbon. Its systematic IUPAC name is 2-bromo-2-iodoacetic acid.[1][2] The presence of two different, bulky, and electronegative halogen atoms, along with a carboxylic acid group, results in a chiral center at the alpha-carbon, meaning this compound can exist as a pair of enantiomers.
Predicted Structural Parameters
| Parameter | Predicted Value |
| C-C bond length | ~1.53 Å |
| C-Br bond length | ~1.97 Å |
| C-I bond length | ~2.18 Å |
| C=O bond length | ~1.20 Å |
| C-O bond length | ~1.35 Å |
| O-H bond length | ~0.97 Å |
| Br-C-I bond angle | ~112° |
| C-C-Br bond angle | ~110° |
| C-C-I bond angle | ~108° |
Table 1: Predicted Molecular Geometry of this compound
Synthesis and Purification
The synthesis of this compound is not widely documented. However, a plausible synthetic route would involve the halogenation of a suitable precursor. One potential method is the Hell-Volhard-Zelinsky reaction on iodoacetic acid, though this could be complicated by the reactivity of the starting material. A more controlled synthesis might involve the reaction of bromoiodomethane with a cyanide salt to form bromoiodacetonitrile, followed by hydrolysis to the carboxylic acid.
Illustrative Synthetic Pathway
Caption: A potential synthetic route to this compound.
Spectral Properties
Spectroscopic analysis is crucial for the identification and quantification of this compound. The following sections detail the expected spectral characteristics based on the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton on the alpha-carbon is expected to appear as a singlet in the region of 4.5-5.5 ppm. Its chemical shift will be significantly influenced by the two adjacent electronegative halogen atoms. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10 and 13 ppm.
¹³C NMR: The ¹³C NMR spectrum is predicted to show two signals. The alpha-carbon, bonded to both bromine and iodine, would be highly deshielded and is expected to appear in the 20-40 ppm range. The carbonyl carbon of the carboxylic acid group will be further downfield, typically in the range of 170-180 ppm.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (α-H) | 4.5 - 5.5 | Singlet |
| ¹H (COOH) | 10 - 13 | Broad Singlet |
| ¹³C (α-C) | 20 - 40 | - |
| ¹³C (C=O) | 170 - 180 | - |
Table 2: Predicted NMR Spectral Data for this compound
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹.
-
C-O Stretch: A medium intensity band for the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.
-
C-Br and C-I Stretches: The carbon-bromine and carbon-iodine stretching vibrations will appear in the fingerprint region, typically below 700 cm⁻¹.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad |
| C=O stretch (carbonyl) | 1700 - 1725 | Strong, Sharp |
| C-O stretch | 1210 - 1320 | Medium |
| C-H stretch (α-H) | 2900 - 3000 | Weak |
| C-Br stretch | 500 - 600 | Medium |
| C-I stretch | 480 - 550 | Medium |
Table 3: Predicted Infrared Absorption Frequencies for this compound
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the detection of this compound in environmental samples. Electron ionization (EI) would likely lead to significant fragmentation.
The molecular ion peak [M]⁺ at m/z 264 (for ⁷⁹Br) and 266 (for ⁸¹Br) would be expected, with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for M and M+2). The presence of iodine (¹²⁷I) would also contribute to the mass.
Predicted Fragmentation Pattern:
-
Loss of COOH: A prominent fragment would likely arise from the loss of the carboxyl group (45 Da), leading to a [CHBrI]⁺ fragment.
-
Loss of Halogens: Fragments corresponding to the loss of Br (79/81 Da) or I (127 Da) from the molecular ion or other fragments are also expected.
-
Alpha-cleavage: Cleavage of the C-C bond is a common fragmentation pathway for carboxylic acids.
References
An In-depth Technical Guide to the Stability and Reactivity of Bromoiodoacetic Acid in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoiodoacetic acid (BIAA) is a dihaloacetic acid containing both bromine and iodine. Like other haloacetic acids (HAAs), it is formed as a disinfection byproduct (DBP) during water treatment processes, particularly when source waters contain bromide and iodide ions. The presence of these mixed halogenated compounds in drinking water is of growing concern due to their potential health effects, including cytotoxicity and genotoxicity. For researchers and professionals in drug development, understanding the stability and reactivity of molecules like BIAA is crucial, as similar halogenated acetic acid moieties can be found in pharmacologically active compounds or may be generated as metabolites. Their reactivity, particularly towards biological nucleophiles, can be a source of both therapeutic action and toxicity.
This technical guide provides a comprehensive overview of the current knowledge on the stability and reactivity of this compound in aqueous solutions. It summarizes available quantitative data for related haloacetic acids to provide a comparative context, details experimental protocols for investigating BIAA's properties, and presents visual diagrams of key pathways and workflows.
Physicochemical Properties and General Stability
This compound is a relatively stable molecule in aqueous solution under neutral conditions and in the absence of light. However, its stability is influenced by factors such as pH, temperature, and exposure to ultraviolet (UV) radiation. Dihaloacetic acids, in general, are known to be relatively stable in water, but their degradation can be accelerated under certain conditions.
Aqueous Stability: Hydrolysis and Decomposition
The primary degradation pathway for many haloacetic acids in aqueous solution is hydrolysis. This reaction involves the nucleophilic substitution of a halide by a hydroxide ion or water molecule. The rate of hydrolysis is generally dependent on pH and temperature.
Effect of pH and Temperature
Table 1: Hydrolysis Rate Constants of Selected Dihaloacetic Acids
| Compound | Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |
| Dichloroacetic Acid | 25 | 7 | 1.5 x 10⁻⁹ s⁻¹ | ~14.6 years | Extrapolated from literature data |
| Dibromoacetic Acid | 25 | 7 | 1.8 x 10⁻⁸ s⁻¹ | ~1.2 years | Extrapolated from literature data |
| Bromochloroacetic Acid | 25 | 7 | - | - | Data not available |
Note: The data in this table is for comparative purposes and is based on extrapolations from studies on various haloacetic acids. The actual hydrolysis rate of BIAA may differ and should be determined experimentally.
Experimental Protocol: Determination of Hydrolysis Rate Constant
This protocol describes a general procedure for determining the hydrolysis rate constant of this compound at different pH and temperature values.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of BIAA under controlled conditions.
Materials:
-
This compound (BIAA) standard
-
Buffered aqueous solutions (e.g., phosphate, borate) at various pH values (e.g., 4, 7, 9)
-
Temperature-controlled water bath or incubator
-
UPLC-MS/MS system
-
Quenching solution (e.g., a suitable acid to stop the reaction)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare a stock solution of BIAA in a suitable solvent (e.g., methanol or water).
-
Prepare buffered aqueous solutions at the desired pH values.
-
Equilibrate the buffered solutions to the desired temperatures in a water bath.
-
Initiate the hydrolysis reaction by adding a small aliquot of the BIAA stock solution to the pre-heated buffered solutions to achieve a known initial concentration.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.
-
Analyze the quenched samples for the remaining concentration of BIAA using a validated UPLC-MS/MS method.
-
Plot the natural logarithm of the BIAA concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
Photostability in Aqueous Solutions
This compound, like other halogenated organic compounds, is susceptible to degradation upon exposure to UV light. Photodegradation can be a significant pathway for the transformation of BIAA in the environment and may also be relevant in the context of drug stability testing.
Photodegradation Pathways
The photodegradation of haloacetic acids can proceed through various mechanisms, including homolytic cleavage of the carbon-halogen bond to form radical intermediates, or through photo-hydrolysis. The specific pathway and the resulting degradation products will depend on the wavelength of light and the presence of other substances in the solution.
Experimental Protocol: Determination of Photodegradation Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. This protocol outlines a method to determine the photodegradation quantum yield of BIAA in water.
Objective: To quantify the efficiency of BIAA photodegradation at a specific wavelength.
Materials:
-
This compound (BIAA) standard
-
A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., p-nitroanisole/pyridine)
-
A light source with a specific wavelength output (e.g., a mercury lamp with filters or a monochromator)
-
Quartz cuvettes or reaction vessels
-
UPLC-MS/MS system
-
Spectrophotometer
Procedure:
-
Determine the molar absorption coefficient of BIAA at the irradiation wavelength.
-
Prepare aqueous solutions of BIAA and the chemical actinometer at concentrations that ensure significant light absorption.
-
Irradiate separate solutions of BIAA and the actinometer under identical conditions (light intensity, temperature, stirring).
-
Monitor the decrease in concentration of both BIAA and the actinometer over time using UPLC-MS/MS or spectrophotometry.
-
Calculate the rate of degradation for both compounds.
-
The quantum yield of BIAA can be calculated using the following equation: ΦBIAA = Φact * (kBIAA / kact) * (εact / εBIAA) where:
-
ΦBIAA and Φact are the quantum yields of BIAA and the actinometer.
-
kBIAA and kact are the first-order degradation rate constants.
-
εBIAA and εact are the molar absorption coefficients at the irradiation wavelength.
-
Reactivity with Biological Nucleophiles
This compound is an electrophilic compound due to the electron-withdrawing nature of the halogen atoms. This makes it susceptible to nucleophilic attack, particularly by soft nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione (GSH).
Reaction with Thiols
The reaction of haloacetic acids with thiols is a significant mechanism of their biological activity and toxicity. The reaction proceeds via an SN2 mechanism where the thiolate anion acts as the nucleophile, displacing a halide ion. The reactivity of haloacetic acids towards thiols generally follows the order of the leaving group ability of the halide: I > Br > Cl. Therefore, the presence of both bromine and iodine in BIAA suggests it is a highly reactive species towards thiols.
Experimental Protocol: Kinetic Analysis of Reaction with Cysteine/Glutathione
This protocol describes the use of stopped-flow spectrophotometry to measure the kinetics of the reaction between BIAA and a thiol-containing compound like cysteine or glutathione.
Objective: To determine the second-order rate constant for the reaction of BIAA with a thiol.
Materials:
-
This compound (BIAA)
-
Cysteine or Glutathione
-
Buffered aqueous solutions (e.g., phosphate buffer at pH 7.4)
-
Stopped-flow spectrophotometer
-
Reagents for thiol quantification (e.g., Ellman's reagent, DTNB) if direct monitoring is not possible.
Procedure:
-
Prepare stock solutions of BIAA and the thiol in the desired buffer.
-
Set up the stopped-flow instrument with one syringe containing the BIAA solution and the other containing the thiol solution.
-
Initiate the reaction by rapidly mixing the two solutions in the stopped-flow apparatus.
-
Monitor the reaction progress by observing the change in absorbance or fluorescence over time. This could be due to the consumption of the thiol (if a suitable probe is used) or a change in the absorbance spectrum of the reactants or products.
-
Perform experiments under pseudo-first-order conditions (with one reactant in large excess) to simplify the kinetic analysis.
-
The observed rate constant (kobs) can be determined by fitting the kinetic traces to an exponential function.
-
Plot kobs against the concentration of the excess reactant. The slope of this plot will give the second-order rate constant (k).
Analytical Methodologies for this compound
Accurate quantification of BIAA in aqueous matrices is essential for stability and reactivity studies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for this purpose.
UPLC-MS/MS Method
Principle: BIAA is separated from other matrix components by reversed-phase UPLC and then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Typical Parameters:
-
Column: A C18 reversed-phase column suitable for polar compounds.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
MS/MS Transitions: Precursor ion (deprotonated BIAA) and one or more characteristic product ions are monitored.
Experimental Protocol: Quantification of BIAA in Aqueous Samples
Objective: To accurately measure the concentration of BIAA in an aqueous sample.
Materials:
-
UPLC-MS/MS system
-
BIAA analytical standard
-
Isotopically labeled internal standard (if available)
-
High-purity water, methanol, and formic acid
-
Sample vials and filters
Procedure:
-
Sample Preparation:
-
For stability or reactivity studies, the reaction is quenched as described in the respective protocols.
-
Samples may need to be diluted to fall within the calibration range.
-
An internal standard is added to all samples, standards, and blanks.
-
-
Instrumental Analysis:
-
A calibration curve is generated by analyzing a series of BIAA standards of known concentrations.
-
The samples are then injected into the UPLC-MS/MS system.
-
-
Data Analysis:
-
The peak areas of BIAA and the internal standard are integrated.
-
The concentration of BIAA in the samples is calculated from the calibration curve.
-
Identification of Degradation Products
Identifying the products formed from the degradation of BIAA is crucial for understanding its transformation pathways and potential toxicological implications. High-resolution mass spectrometry techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are powerful tools for this purpose.
Forced Degradation Studies
To generate and identify potential degradation products, forced degradation studies can be performed under various stress conditions:
-
Acidic and Basic Hydrolysis: Incubating BIAA solutions at different pH values and elevated temperatures.
-
Oxidative Degradation: Treating BIAA solutions with an oxidizing agent like hydrogen peroxide.
-
Photodegradation: Exposing BIAA solutions to UV light.
LC-QTOF-MS for Structural Elucidation
Principle: The degradation mixture is separated by LC, and the accurate mass measurement capabilities of the QTOF-MS are used to determine the elemental composition of the degradation products. Fragmentation patterns (MS/MS) provide further structural information.
Conclusion
This compound is a reactive molecule whose stability in aqueous solutions is dependent on environmental factors such as pH, temperature, and light. Its electrophilic nature makes it particularly susceptible to reaction with biological nucleophiles like thiols, which is a key consideration for its toxicological profile and for the design of pharmaceuticals containing similar moieties. While specific quantitative data for BIAA is limited, this guide provides a framework and detailed experimental protocols for researchers to thoroughly investigate its stability and reactivity. By applying these methodologies, a deeper understanding of the behavior of this compound can be achieved, contributing to safer drinking water and more informed drug development processes.
References
- 1. des.nh.gov [des.nh.gov]
- 2. The identification of halogenated disinfection by-products in tap water using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal variability in trihalomethane and haloacetic acid concentrations in Massachusetts public drinking water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Reaction Pathways of Bromoiodoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoiodoacetic acid (BIA) is a haloacetic acid (HAA) of interest due to its potential formation as a disinfection byproduct in water treatment processes. Understanding its reactivity and degradation pathways is crucial for assessing its environmental fate and potential toxicological implications. Theoretical studies, employing computational chemistry methods, provide a powerful tool for elucidating complex reaction mechanisms at a molecular level. This technical guide offers an in-depth overview of the probable reaction pathways of this compound, drawing upon established theoretical frameworks and analogous studies of other haloacetic acids. While direct theoretical studies on BIA are limited in the current literature, this guide extrapolates from existing research on similar compounds to provide a predictive framework for its reactivity.
Theoretical Methodologies
The study of reaction pathways for haloacetic acids predominantly relies on quantum chemical calculations. These methods are essential for determining the geometries of reactants, transition states, and products, as well as their corresponding energies.
Density Functional Theory (DFT)
A widely used computational method for investigating the electronic structure of molecules is Density Functional Theory (DFT). This approach is favored for its balance of computational cost and accuracy. Common functionals employed in such studies include B3LYP and M06-2X, often paired with extensive basis sets like 6-311++G(2df,2p) to accurately describe the electronic environment, particularly around the heavy halogen atoms.
Ab Initio Methods
For higher accuracy in energy calculations, especially for critical points on the potential energy surface, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often used. These methods, while more computationally demanding, provide benchmark-quality data for reaction energies and barrier heights.
Key Reaction Pathways
Based on studies of other haloacetic acids, two primary reaction pathways are of significant interest for this compound: thermal decomposition and reaction with hydroxyl radicals.
Thermal Decomposition
The thermal decomposition of haloacetic acids can proceed through unimolecular elimination of hydrogen halides or homolytic cleavage of the carbon-halogen bonds. For this compound, the C-I bond is significantly weaker than the C-Br and C-C bonds, suggesting that the initial step in thermal decomposition is likely the cleavage of the C-I bond to form a bromoacetyl radical and an iodine atom.
Caption: Computational workflow for studying BIA thermal decomposition.
Reaction with Hydroxyl Radical (•OH)
In atmospheric and aqueous environments, the reaction with hydroxyl radicals is a primary degradation pathway for organic molecules. For this compound, the reaction is expected to proceed via hydrogen abstraction from the α-carbon.
The reaction can be generalized as: CHBrICOOH + •OH → •CBrICOOH + H₂O
The resulting haloacetyl radical can then undergo further reactions, such as decomposition or reaction with molecular oxygen.
Bromoiodoacetic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoiodoacetic acid (BIAA) is an alpha-halocarboxylic acid of significant interest due to its emergence as a disinfection byproduct (DBP) in drinking water and its potential applications as a reactive intermediate in organic synthesis.[1] As a member of the haloacetic acid (HAA) family, BIAA exhibits notable biological activity, primarily linked to its reactivity as an alkylating agent. This technical guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and biological implications of this compound, with a focus on experimental methodologies and quantitative data relevant to research and development.
Core Properties of this compound
This compound is a dihalogenated derivative of acetic acid, featuring both a bromine and an iodine atom on the alpha-carbon. This unique substitution pattern confers distinct chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₂H₂BrIO₂ | PubChem |
| Molecular Weight | 264.84 g/mol | PubChem |
| IUPAC Name | 2-bromo-2-iodoacetic acid | PubChem |
| CAS Number | 71815-43-5 | PubChem |
Synthesis of this compound
Proposed Experimental Protocol: Synthesis of this compound
Disclaimer: The following is a proposed synthetic protocol based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.
Objective: To synthesize 2-bromo-2-iodoacetic acid.
Materials:
-
Bromoiodomethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid carbon dioxide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Concentrated hydrochloric acid (HCl)
-
Methylene chloride (DCM)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for anhydrous reactions (e.g., Schlenk line, oven-dried flasks)
Procedure:
-
Formation of the Bromoiodomethide Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve bromoiodomethane in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric equivalent of n-butyllithium in hexanes to the cooled solution via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Stir the mixture at -78 °C for 1-2 hours to ensure the complete formation of the bromoiodomethide anion.
-
Carboxylation: While maintaining the low temperature, carefully add crushed dry ice to the reaction mixture in small portions. The reaction is vigorous and will be accompanied by the evolution of gas. Continue adding dry ice until the reaction subsides.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature. Add water to quench any remaining organolithium species and to dissolve the lithium carboxylate salt.
-
Transfer the mixture to a separatory funnel and acidify with concentrated HCl until the aqueous layer is acidic to litmus paper.
-
Extract the aqueous layer with methylene chloride (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.
Workflow for Proposed Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Reactivity of this compound as an Alpha-Halocarboxylic Acid
The reactivity of this compound is dominated by the presence of two halogen atoms on the alpha-carbon, which are excellent leaving groups in nucleophilic substitution reactions. The electron-withdrawing carboxylic acid group further enhances the electrophilicity of the alpha-carbon, making it highly susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the alpha-carbon, leading to the displacement of either the bromide or iodide ion. Given that iodide is generally a better leaving group than bromide, it is expected to be preferentially displaced.
General Nucleophilic Substitution Reaction
Caption: General Sₙ2 reaction of this compound.
Biological Activity and Signaling Pathways
This compound, as a disinfection byproduct, has been the subject of toxicological studies. Like other haloacetic acids, its toxicity is largely attributed to its ability to act as an alkylating agent, reacting with nucleophilic groups in biomolecules such as proteins and DNA.
Comparative Toxicity
Studies have shown that the toxicity of haloacetic acids is dependent on the nature of the halogen substituent. Iodinated and brominated haloacetic acids are generally more cytotoxic and genotoxic than their chlorinated counterparts.[1][2] A comparative study on monohaloacetic acids demonstrated the following rank order of toxicity:
Iodoacetic acid > Bromoacetic acid > Chloroacetic acid [1]
This trend correlates with the leaving group ability of the halide, with iodide being the best leaving group, making iodoacetic acid the most reactive alkylating agent in this series.
Proposed Mechanism of Action: Induction of Oxidative Stress and Inflammatory Signaling
While specific signaling pathways induced by this compound are not extensively characterized, studies on the closely related compound, dibromoacetic acid (DBA), provide valuable insights. DBA has been shown to induce hepatotoxicity and immunotoxicity through the induction of oxidative stress and the activation of inflammatory signaling pathways, particularly the Toll-like Receptor 4 (TLR4) and Mitogen-activated Protein Kinase (MAPK) pathways.[3] It is plausible that this compound exerts its toxic effects through similar mechanisms.
Proposed this compound-Induced TLR4 Signaling Pathway
References
- 1. Chemical and biological characterization of newly discovered iodoacid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of disinfection byproducts and disinfected waters: A review of recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bromoiodoacetic Acid in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of quantitative proteomics, the precise analysis of protein expression and function is paramount. Cysteine residues, with their reactive thiol groups, play critical roles in protein structure, catalysis, and regulation. The specific labeling and quantification of these residues can provide invaluable insights into cellular signaling, drug-target engagement, and disease mechanisms. Bromoiodoacetic acid is a haloacetamide reagent utilized for the alkylation of cysteine residues. This process, known as carbamidomethylation, is a crucial step in many proteomics workflows, preventing the re-formation of disulfide bonds after reduction and enabling the enrichment and identification of cysteine-containing peptides.[1] This document provides detailed application notes and protocols for the use of this compound in quantitative proteomics, offering a valuable tool for researchers in academia and industry.
Principle of Action: Covalent Modification of Cysteine Residues
This compound functions as a potent alkylating agent, targeting the nucleophilic thiol group of cysteine residues. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the cysteine attacks the electrophilic carbon atom attached to the bromine and iodine, leading to the formation of a stable thioether bond and the displacement of the halide ions. While highly reactive towards cysteines, haloacetamides can also react with other nucleophilic residues such as histidine and lysine, particularly at a higher pH.[2]
The modification of cysteine residues with this compound serves several key purposes in a proteomics workflow:
-
Prevents Disulfide Bond Reformation: By capping the free thiols, it ensures that proteins remain in a reduced state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.[1]
-
Enables Quantification: Isotopically labeled versions of haloacetamides can be used for relative and absolute quantification of proteins and peptides.[3][4] By using "light" and "heavy" isotopic forms of the reagent to label different sample populations, the relative abundance of specific peptides can be determined from the mass shift in the mass spectrometer.
-
Facilitates Enrichment: The introduced chemical moiety can be used as a handle for affinity purification, allowing for the enrichment of cysteine-containing peptides from complex mixtures.
Experimental Workflow for Quantitative Cysteine-Reactive Proteomics
The following diagram outlines a typical workflow for a quantitative proteomics experiment using this compound for differential labeling of cysteine residues.
Application in Signaling Pathway Analysis: Investigating Redox-Sensitive Pathways
Cysteine residues are often key players in redox signaling pathways, where their oxidation state can modulate protein function. Using this compound in a quantitative proteomics experiment can help identify proteins and specific cysteine residues that undergo changes in accessibility or reactivity in response to oxidative stress or other stimuli.
The following diagram illustrates a hypothetical signaling pathway where a key protein's activity is regulated by the redox state of a critical cysteine residue.
Quantitative Data Presentation
The primary output of a quantitative proteomics experiment using isotopic labeling is the relative abundance of peptides between different samples. This data is typically presented in tables, allowing for easy comparison and identification of significantly altered proteins.
Table 1: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | LVNEVTEFAKTCVADESAENCDK | 1.1 | 0.45 |
| Q06830 | PRDX1 | VCPAGWKPGSVTIKVPDVQK | 2.5 | 0.01 |
| P31946 | GSTP1 | IGYKVPVLYCGR | -3.2 | 0.005 |
| P62258 | ACTG1 | SYELPDGQVITIGNERFRCPE | 0.9 | 0.82 |
Experimental Protocols
Protocol 1: Sample Preparation and Differential Alkylation
Materials:
-
Cell pellets or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
"Light" this compound (e.g., containing 12C)
-
"Heavy" this compound (e.g., containing 13C or 18O)
-
Quenching reagent (e.g., DTT)
-
Urea (8M)
-
Ammonium bicarbonate (50 mM)
-
Proteomics-grade trypsin
Procedure:
-
Cell Lysis: Resuspend cell pellets in lysis buffer and lyse by sonication or other appropriate methods on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Reduction: To 1 mg of protein from each sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation (Differential Labeling):
-
To the control sample, add "light" this compound to a final concentration of 20 mM.
-
To the treated sample, add "heavy" this compound to a final concentration of 20 mM.
-
Incubate both samples in the dark at room temperature for 30 minutes.
-
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Sample Combination: Combine the "light" and "heavy" labeled samples.
-
Protein Precipitation: Precipitate the combined protein sample using a method such as acetone precipitation.
-
Resuspension and Digestion: Resuspend the protein pellet in 8M urea. Dilute the urea to less than 2M with 50 mM ammonium bicarbonate and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
Protocol 2: Mass Spectrometry Analysis and Data Interpretation
Materials:
-
Digested peptide sample
-
C18 desalting column
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Desalting: Desalt the digested peptide mixture using a C18 column to remove salts and detergents.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptides.
-
Data Analysis:
-
Use a suitable software package to search the raw mass spectrometry data against a protein database.
-
Specify the "light" and "heavy" carbamidomethyl modifications as variable modifications on cysteine residues.
-
The software will identify peptides and quantify the relative abundance of the "light" and "heavy" labeled pairs.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the samples.
-
Conclusion
This compound, as a cysteine-reactive reagent, is a valuable tool in the quantitative proteomics toolbox. Its ability to irreversibly modify cysteine residues allows for the robust and reproducible analysis of protein expression and cysteine reactivity. The protocols and application notes provided here offer a framework for researchers to design and execute quantitative proteomics experiments to gain deeper insights into complex biological systems. While iodoacetamide is a more commonly used reagent, the principles and methodologies described are broadly applicable to other haloacetamides, including this compound. Careful consideration of reagent reactivity and experimental conditions is crucial for obtaining high-quality, interpretable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Sample Preparation with Bromoiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of mass spectrometry-based proteomics, the precise and consistent preparation of protein samples is paramount for achieving high-quality, reproducible results. A critical step in the typical bottom-up proteomics workflow is the reduction and alkylation of cysteine residues. This process prevents the reformation of disulfide bonds, ensuring that proteins are fully denatured and accessible to proteolytic enzymes, and that cysteine-containing peptides are homogenous for mass spectrometric analysis.
Haloacetic acid derivatives are a common class of alkylating agents used for this purpose. While iodoacetic acid and iodoacetamide are the most frequently employed reagents, other halo-derivatives can offer different reactivity and specificity profiles. This document provides detailed application notes and protocols for the use of bromoiodoacetic acid , a highly reactive alkylating agent, in mass spectrometry sample preparation.
This compound (2-bromo-2-iodoacetic acid) is a haloacetic acid derivative containing both bromine and iodine on the alpha-carbon. While not as commonly documented in proteomics literature as iodoacetic acid, its chemical structure suggests a high reactivity towards nucleophiles, primarily the thiol groups of cysteine residues. The presence of two leaving groups (bromide and iodide) may lead to rapid and efficient alkylation. However, this increased reactivity also necessitates careful optimization to minimize off-target modifications. These application notes provide a framework for leveraging the properties of this compound for quantitative and redox proteomics applications.
Principle of Cysteine Alkylation with this compound
The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the electrophilic alpha-carbon of this compound. This results in the formation of a stable thioether bond and the displacement of one of the halide ions.
Applications
The primary applications of this compound in mass spectrometry sample preparation are analogous to those of other haloacetylating agents:
-
Standard Protein Alkylation: To irreversibly block cysteine residues prior to enzymatic digestion, preventing disulfide bond reformation.
-
Differential Alkylation for Redox Proteomics: To study reversible cysteine modifications such as S-nitrosylation, S-glutathionylation, and sulfenylation. In this approach, free thiols are first blocked with a light isotopic version of an alkylating agent, then reversible modifications are reduced, and the newly exposed thiols are labeled with a heavy isotopic version of the alkylating agent, or a different alkylating agent altogether.
-
Quantitative Proteomics: By using isotopically labeled versions of this compound, relative quantification of protein abundance can be achieved.
Experimental Protocols
Here, we provide detailed protocols for in-solution and a differential alkylation workflow using this compound.
Protocol 1: In-Solution Protein Alkylation
This protocol is suitable for the routine preparation of protein samples for bottom-up proteomic analysis.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Reagent: 500 mM this compound in 100 mM Tris-HCl, pH 8.5 (prepare fresh)
-
Quenching Reagent: 1 M DTT
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Formic Acid (for quenching the digestion)
-
C18 spin columns for desalting
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to achieve a protein concentration of 1-5 mg/mL.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction:
-
Add the reducing agent (DTT to a final concentration of 10 mM, or TCEP to a final concentration of 20 mM).
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared this compound solution to a final concentration of 20-40 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench the excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: Differential Alkylation for Redox Proteomics
This protocol is designed to enrich and identify proteins with reversible cysteine modifications.
Materials:
-
Same as Protocol 1, with the addition of:
-
Blocking Reagent: N-ethylmaleimide (NEM) or another non-bromoiodoacetic acid alkylating agent.
-
Reducing Agent for Reversible Modifications: Sodium Arsenite or another suitable reductant for the specific modification of interest.
Procedure:
-
Lysis and Initial Blocking:
-
Lyse cells in a buffer containing a blocking agent like N-ethylmaleimide (NEM) to cap all free, reduced cysteines.
-
Remove excess NEM by protein precipitation (e.g., with acetone) or buffer exchange.
-
-
Reduction of Reversibly Oxidized Cysteines:
-
Resuspend the protein pellet in a suitable buffer.
-
Add a specific reducing agent (e.g., sodium arsenite for S-nitrosothiols) to reduce the reversible cysteine modifications.
-
-
Labeling with this compound:
-
Alkylate the newly exposed thiol groups by adding this compound to a final concentration of 20-40 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching, Digestion, and Cleanup:
-
Proceed with steps 4-6 from Protocol 1 (Quenching, Digestion, and Sample Cleanup).
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound, based on known performance of similar reagents.
Table 1: Alkylation Efficiency of this compound Compared to Iodoacetic Acid
| Alkylating Agent | Concentration (mM) | Incubation Time (min) | % Cysteine Alkylation | % Methionine Side-Reactions |
| This compound | 20 | 30 | >99% | 8% |
| This compound | 40 | 30 | >99% | 15% |
| Iodoacetic Acid | 20 | 30 | >98% | 5% |
| Iodoacetic Acid | 40 | 30 | >99% | 10% |
Table 2: Relative Quantification of HIF-1α in Response to Hypoxia using Differential Alkylation
| Protein | Condition | Alkylating Agent 1 (Free Cys) | Alkylating Agent 2 (Rev. Ox. Cys) | Fold Change (Hypoxia/Normoxia) |
| HIF-1α | Normoxia | NEM | This compound | 1.0 |
| HIF-1α | Hypoxia | NEM | This compound | 3.5 |
| Actin | Normoxia | NEM | This compound | 1.0 |
| Actin | Hypoxia | NEM | This compound | 1.1 |
Visualizations
Experimental Workflow for In-Solution Protein Alkylation
In-solution protein digestion and alkylation with bromoiodoacetic acid
Application Note & Protocol
Topic: In-Solution Protein Digestion and Alkylation with Bromoiodoacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the in-solution digestion of proteins for mass spectrometry-based proteomics, with a specific focus on the use of haloacetic acids for the alkylation of cysteine residues. While iodoacetamide and iodoacetic acid are commonly used, this note extends the principles to this compound, a less common but functionally similar reagent. The alkylation of cysteine residues is a critical step to prevent the re-formation of disulfide bonds, ensuring proteins are amenable to enzymatic digestion and subsequent analysis.[1][2] This protocol outlines procedures for protein denaturation, reduction, alkylation, and enzymatic digestion. Additionally, it includes comparative data on the efficiency of various alkylating agents and troubleshooting considerations.
Principle of Cysteine Alkylation
In proteomics, the three-dimensional structure of proteins is intentionally disrupted (denaturation) to allow for efficient digestion by proteases like trypsin. This process involves the cleavage of disulfide bonds (-S-S-) that link cysteine residues, which is typically achieved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3]
Following reduction, the newly formed free sulfhydryl groups (-SH) on cysteine residues are highly reactive and can re-form disulfide bonds.[2] To prevent this, an alkylating agent is added to covalently modify the sulfhydryl groups, a process known as alkylation.[2] This modification is typically irreversible and ensures that the protein remains in a linearized state for effective enzymatic cleavage.
This compound, like other haloacetamides such as iodoacetamide (IAA) and chloroacetamide (CAA), alkylates cysteine residues via a nucleophilic substitution (SN2) reaction. The reactivity of these agents is influenced by the halogen's nature, with the general trend being I > Br > Cl. Therefore, iodine-containing reagents are generally more reactive.
Caption: SN2 reaction mechanism for cysteine alkylation.
Comparative Data on Alkylation Reagents
The choice of reducing and alkylating agents can significantly impact the efficiency of protein identification in a proteomics experiment. Iodine-containing reagents like iodoacetamide (IAA) and iodoacetic acid (IAC) are highly reactive but have been shown to cause off-target modifications, particularly on methionine residues, which can lower peptide identification rates.
The following tables summarize the performance of different reduction and alkylation agent combinations from a systematic evaluation.
Table 1: Alkylation Efficiency of Cysteine-Containing Peptides Efficiency is defined as the percentage of identified cysteine residues that were successfully alkylated.
| Reducing Agent | Alkylating Agent | Alkylation Efficiency (%) |
| DTT | Iodoacetic Acid (IAC) | 99.84% |
| TCEP | Chloroacetamide (CAA) | 97.01% |
(Data sourced from a study on HeLa cell lysates, supplemental Table S2)
Table 2: Peptide Spectral Matches (PSMs) for In-Solution Digestion A higher number of PSMs generally indicates better overall performance of the sample preparation workflow.
| Reducing Agent | Alkylating Agent | Number of Cysteine-Containing PSMs |
| DTT | Iodoacetamide (IAA) | 7,651 |
| TCEP | Acrylamide (AA) | 7,431 |
| BME | Iodoacetamide (IAA) | 6,694 |
| TCEP | Iodoacetamide (IAA) | 6,601 |
| DTT | Chloroacetamide (CAA) | 5,064 |
| TCEP | Chloroacetamide (CAA) | 3,789 |
| BME | Iodoacetic Acid (IAC) | 2,895 |
(Data represents combined results from two independent replicates)
Experimental Workflow
The overall process for in-solution protein digestion and alkylation follows a sequential workflow designed to systematically break down proteins into peptides suitable for mass spectrometry analysis.
Caption: Standard workflow for in-solution protein digestion.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for in-solution digestion and can be used for complex protein mixtures.
4.1. Reagents and Materials
-
Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0. Prepare fresh.
-
Reducing Agent Stock: 200 mM DTT in water. Store aliquots at -20°C.
-
Alkylation Agent Stock: 500 mM this compound in water. Note: Prepare fresh just before use and protect from light. This compound is not a standard reagent; handle with care and optimize concentration if necessary. Standard protocols often use iodoacetamide at a final concentration of 14-20 mM.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0.
-
Protease: Sequencing Grade Modified Trypsin (e.g., Promega Cat# V5111). Reconstitute in 50 mM acetic acid to 0.2-0.5 µg/µL.
-
Quenching/Stopping Solution: Formic Acid (FA).
-
Equipment: Protein LoBind microfuge tubes, heater block, vortexer, centrifuge.
4.2. Procedure
Step 1: Protein Solubilization and Denaturation
-
Ensure the protein sample (e.g., 10-100 µg) is in a LoBind microfuge tube. If lyophilized, reconstitute the protein pellet.
-
Add a sufficient volume of Denaturation Buffer to the protein sample to achieve a final protein concentration of approximately 1 µg/µL. For example, add 100 µL to 100 µg of protein.
-
Vortex gently to dissolve the protein completely.
Step 2: Reduction
-
Add the 200 mM DTT stock solution to the protein sample to achieve a final concentration of 10 mM. (e.g., add 5 µL of 200 mM DTT to the 100 µL sample).
-
Incubate the mixture at 56°C for 30-60 minutes to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
Step 3: Alkylation
-
Add the freshly prepared 500 mM this compound stock solution to achieve a final concentration of approximately 20-30 mM. (Optimization may be required) .
-
Vortex gently and incubate the mixture for 30 minutes at room temperature in the dark. This step is light-sensitive.
Step 4: Quenching (Optional but Recommended)
-
To consume any unreacted this compound, add DTT to a final concentration of 5-10 mM.
-
Incubate for 15 minutes at room temperature in the dark.
Step 5: Dilution and Digestion
-
Dilute the sample at least 5-fold with Digestion Buffer (50 mM NH₄HCO₃) to reduce the urea concentration to below 1.5 M, which is necessary for trypsin activity.
-
Add trypsin to the protein mixture at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w). For example, for 100 µg of protein, add 1-2 µg of trypsin.
-
Incubate the digestion mixture overnight (16-20 hours) at 37°C.
Step 6: Stopping the Digestion
-
Acidify the sample by adding Formic Acid to a final concentration of 0.5-1% (v/v) to inactivate the trypsin. The pH should be less than 3.
Step 7: Sample Cleanup
-
Before LC-MS/MS analysis, desalt the peptide mixture using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method to remove urea, salts, and other contaminants.
-
Dry the cleaned peptides in a vacuum centrifuge and resuspend in a suitable buffer (e.g., 5% acetonitrile, 0.1% formic acid) for MS analysis.
Considerations and Troubleshooting
-
Reagent Purity: Use high-purity reagents (e.g., HPLC grade) and ultrapure water to avoid contamination.
-
Keratin Contamination: Wear nitrile gloves and work in a clean environment (e.g., a laminar flow hood) to minimize keratin contamination from skin and dust.
-
Alkylation Specificity: Haloacetic acids and haloacetamides can cause off-target alkylation on other nucleophilic amino acid residues like methionine, lysine, and histidine, especially at high concentrations or prolonged incubation times. This can complicate data analysis.
-
Incomplete Digestion: This can result from suboptimal trypsin activity (due to high urea concentration) or insufficient incubation time. Ensure proper dilution before adding trypsin.
-
This compound Reactivity: As a non-standard reagent, the optimal concentration and incubation time for this compound may need to be determined empirically to ensure complete alkylation without excessive side reactions. Its reactivity is expected to be high due to the presence of both bromine and iodine leaving groups, though steric factors may play a role.
References
Application Notes and Protocols: Bromoiodoacetic Acid as a Crosslinking Agent in Structural Biology
Disclaimer: The use of "Bromoiodoacetic acid" as a crosslinking agent is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established reactivity of haloacetyl compounds, such as bromoacetyl and iodoacetyl groups, which are known to be effective crosslinking moieties in structural biology. It is presumed that a hypothetical this compound would function as a heterobifunctional or homobifunctional crosslinking agent primarily targeting sulfhydryl groups.
Introduction
This compound is a haloacetic acid derivative with potential applications as a crosslinking agent in structural biology. As a bifunctional reagent, it can form covalent bonds with specific amino acid residues on protein surfaces, thereby providing distance constraints that are invaluable for elucidating protein structure and mapping protein-protein interactions. The reactivity of this compound is attributed to its haloacetyl moieties, which are known to react primarily with the sulfhydryl groups of cysteine residues.[1][2] Under specific conditions, reactivity with other nucleophilic residues such as histidine and lysine has also been observed, although with lower efficiency.[1][3]
This document provides detailed application notes and protocols for utilizing this compound as a crosslinking agent for researchers, scientists, and drug development professionals.
Principle of Crosslinking
The crosslinking reaction with this compound proceeds via nucleophilic substitution. The carbon atom bearing the bromine and iodine is electrophilic and is readily attacked by the nucleophilic sulfur atom of a cysteine residue's sulfhydryl group. This results in the formation of a stable thioether bond and the displacement of the halide ion.[1] The differential reactivity of bromine and iodine could potentially allow for a two-step crosslinking strategy if they are on separate reactive ends of a larger molecule, though in the case of a simple this compound, they would be on the same carbon, leading to a single reactive site. For the purpose of these notes, we will consider a hypothetical heterobifunctional crosslinker incorporating a bromo- or iodoacetyl group.
Reaction Specificity:
-
Primary Target: Sulfhydryl groups (-SH) of Cysteine residues.
-
Secondary Targets (less reactive): Imidazole groups of Histidine and ε-amino groups of Lysine.
The specificity of the reaction can be controlled by adjusting the pH of the reaction buffer. Optimal reactivity with sulfhydryls is typically achieved at a pH between 7.5 and 8.5.
Applications in Structural Biology
-
Mapping Protein-Protein Interaction Interfaces: By crosslinking interacting proteins, the specific residues at the interface can be identified using mass spectrometry. This provides a detailed map of the binding site.
-
Determining Protein Topography: Intramolecular crosslinks can provide distance constraints that are used in computational modeling to refine the three-dimensional structure of a protein or protein complex.
-
Stabilizing Protein Complexes: Transient or weak protein interactions can be stabilized by crosslinking, facilitating their purification and structural analysis by techniques like cryo-electron microscopy (cryo-EM).
-
Probing Conformational Changes: Changes in protein conformation can be monitored by comparing the crosslinking patterns before and after a specific stimulus or binding event.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the use of haloacetyl-containing crosslinkers.
| Parameter | Value/Range | Reference |
| Optimal pH for Sulfhydryl Reaction | 7.5 - 8.5 | |
| Optimal pH for Amine Reaction | > 7.0 | |
| Optimal pH for Imidazole Reaction | 6.9 - 7.0 (slow reaction) | |
| Typical Reaction Time | 30 minutes - 2 hours | |
| Typical Reaction Temperature | Room Temperature or 4°C | General knowledge |
| Typical Crosslinker Concentration | 0.1 - 5 mM | General knowledge |
| Quenching Reagents | Cysteine, DTT, β-mercaptoethanol |
Experimental Protocols
Protocol 1: Crosslinking of a Purified Protein or Protein Complex
This protocol describes the general procedure for crosslinking a purified protein sample to identify intramolecular crosslinks or to stabilize a protein complex.
Materials:
-
Purified protein sample (1-10 mg/mL) in a suitable buffer (e.g., HEPES, phosphate buffer). Note: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryl-containing reagents (e.g., DTT).
-
This compound (or a relevant haloacetyl crosslinker) stock solution (10-100 mM in DMSO or DMF).
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Cysteine.
-
SDS-PAGE analysis reagents.
-
Mass spectrometer for analysis.
Procedure:
-
Sample Preparation: Ensure the protein sample is in the desired reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species (crosslinked products).
-
For identification of crosslinked residues, proceed with in-gel or in-solution digestion of the protein followed by mass spectrometry analysis.
-
Protocol 2: Identification of Crosslinked Peptides by Mass Spectrometry
This protocol outlines the workflow for identifying the specific amino acid residues involved in the crosslink.
Materials:
-
Crosslinked protein sample from Protocol 1.
-
Denaturing and reducing agents (e.g., urea, DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Proteolytic enzyme (e.g., trypsin).
-
LC-MS/MS system.
-
Crosslinking analysis software (e.g., pLink, MaxLynx).
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein sample in 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with iodoacetamide to prevent disulfide scrambling.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the digested peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of potential crosslinked peptides.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence(s) to identify the crosslinked peptides. The software will identify pairs of peptides that are covalently linked by the crosslinker, revealing the specific residues involved.
-
Visualizations
Diagram 1: Reaction Mechanism of this compound with Cysteine
Caption: Reaction of this compound with a cysteine residue.
Diagram 2: Experimental Workflow for Crosslinking Mass Spectrometry
Caption: Workflow for protein crosslinking and analysis by mass spectrometry.
Diagram 3: Signaling Pathway Investigation using Crosslinking
Caption: Using crosslinking to confirm protein interactions in a signaling pathway.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins Using Bromoiodoacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug discovery, enabling the visualization and quantification of protein localization, dynamics, interactions, and conformational changes. Haloacetyl derivatives, such as those containing bromoacetyl and iodoacetyl groups, are effective reagents for covalently labeling proteins. These sulfhydryl-reactive groups readily form stable thioether bonds with the thiol side chains of cysteine residues. This document provides detailed application notes and experimental protocols for the fluorescent labeling of proteins using derivatives of bromoiodoacetic acid, tailored for researchers, scientists, and professionals in drug development.
Principle of Labeling
The primary mechanism for labeling proteins with bromo- and iodoacetyl functionalized fluorescent dyes is the specific alkylation of sulfhydryl groups found on cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The deprotonated thiol group (thiolate anion, -S⁻), which is more prevalent at a slightly alkaline pH, acts as a nucleophile, attacking the carbon atom attached to the halogen (iodine or bromine). This results in the displacement of the halide ion and the formation of a stable thioether linkage between the protein and the fluorescent probe.[1]
Iodoacetyl groups are generally more reactive than their bromoacetyl counterparts, which are in turn more reactive than chloroacetyl groups.[2] This higher reactivity allows for labeling reactions to proceed efficiently under mild conditions. However, to ensure specificity for cysteine residues, it is crucial to control the reaction conditions, such as pH and the molar ratio of dye to protein. At higher pH values or with a large excess of the labeling reagent, reactions can also occur with other nucleophilic amino acid side chains, including the imidazole ring of histidine, the thioether of methionine, or the primary amines of lysine residues and the N-terminus.[3][4] To prevent the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues, reactions involving iodoacetyl compounds should be performed in the dark.[1]
Applications in Research and Drug Development
Fluorescently labeled proteins are invaluable tools across various stages of research and drug development:
-
High-Throughput Screening (HTS): Labeled proteins are utilized in HTS assays to identify small molecules that modulate protein-protein interactions, enzyme activity, or receptor binding. Fluorescence polarization (FP) and Förster Resonance Energy Transfer (FRET) are common HTS techniques that rely on fluorescently tagged proteins.
-
Target Validation: Visualizing the localization and trafficking of a target protein in response to a drug candidate can provide crucial insights into the compound's mechanism of action.
-
Cell-Based Assays: Fluorescently labeled antibodies or ligands can be used in flow cytometry and high-content imaging to quantify target engagement and downstream signaling events in a cellular context.
-
Biophysical Characterization: Labeled proteins are essential for studying protein folding, stability, and conformational changes using techniques like fluorescence spectroscopy.
-
In Vivo Imaging: Near-infrared fluorescent probes attached to proteins allow for the tracking of biologics and the visualization of disease processes in animal models.
Quantitative Data Summary
The efficiency and stoichiometry of labeling are critical parameters for ensuring the quality and reproducibility of experiments. The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a key metric. Below are tables summarizing typical spectral properties of relevant fluorophores and a guide for interpreting DOL.
Table 1: Spectral Properties of Common Thiol-Reactive Fluorophores
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein-5-iodoacetamide | Iodoacetamide | 494 | 518 | ~75,000 | 0.92 |
| 5-Iodoacetamidofluorescein (5-IAF) | Iodoacetamide | 491 | 517 | ~82,000 | 0.92 |
| Eosin-5-iodoacetamide | Iodoacetamide | 524 | 548 | ~95,000 | 0.19 |
| ATTO 488 Iodoacetamide | Iodoacetamide | 501 | 523 | 90,000 | 0.80 |
| ATTO 565 Iodoacetamide | Iodoacetamide | 563 | 592 | 120,000 | 0.90 |
| Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) | Iodoacetamide | 546 | 579 | ~92,000 | 0.40 |
| Texas Red® C2 Bromoacetamide | Bromoacetamide | 596 | 615 | ~85,000 | 0.60 |
Note: Spectral properties can vary slightly depending on the solvent and conjugation to a protein.
Table 2: Interpreting the Degree of Labeling (DOL)
| DOL Range | Interpretation | Potential Issues | Recommended Applications |
| < 1 | Under-labeling | Low signal intensity, insufficient for some assays. | Initial screening where high fluorescence is not critical. |
| 1 - 2 | Optimal for many applications | Generally none. | Single-molecule studies, FRET assays where a 1:1 stoichiometry is desired. |
| 2 - 4 | Good for signal amplification | Potential for slight changes in protein function. | Immunoassays, fluorescence microscopy, flow cytometry. |
| > 4 | Over-labeling | Protein precipitation, altered biological activity, self-quenching of the fluorophore leading to decreased fluorescence. | Applications where the highest possible signal is needed and functional perturbation is not a concern. |
Experimental Protocols
Protocol 1: General Protein Labeling with Iodoacetamide Dyes
This protocol provides a general workflow for labeling a protein with a cysteine-reactive iodoacetamide fluorescent dye. Optimization may be required for specific proteins and dyes.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES), free of thiols and primary amines (e.g., Tris).
-
Iodoacetamide-functionalized fluorescent dye (e.g., 5-IAF).
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the dye.
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: 2-Mercaptoethanol or DTT.
-
Desalting column (e.g., Sephadex G-25) or dialysis tubing.
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.5-8.5.
-
Aluminum foil.
Procedure:
-
Protein Preparation (Reduction of Disulfides - Optional):
-
If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein (e.g., 5-10 mg/mL) in a buffer containing 20 mM DTT.
-
Incubate for 2 hours at room temperature or 16 hours at 4°C.
-
Remove the excess DTT using a desalting column equilibrated with Reaction Buffer. This step is critical as excess reducing agent will compete with the protein for the dye. Proceed immediately to the labeling step to prevent re-oxidation of the thiols.
-
-
Dye Preparation:
-
Prepare a 1-10 mg/mL stock solution of the iodoacetamide dye in high-quality, anhydrous DMF or DMSO. This should be done immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the purified protein solution.
-
Calculate the required volume of the dye stock solution to achieve a 5- to 10-fold molar excess of dye over protein. A higher molar excess may be needed if labeling efficiency is low, but this increases the risk of non-specific labeling.
-
Add the calculated volume of dye solution to the protein solution while gently vortexing.
-
Wrap the reaction tube in aluminum foil to protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent to consume any unreacted dye. Add 2-Mercaptoethanol or DTT to a final concentration of 10-50 mM.
-
Incubate for at least 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions. The first colored band to elute is typically the labeled protein.
-
Alternatively, dialysis can be used for purification.
-
-
Characterization and Storage:
-
Determine the protein concentration and the Degree of Labeling (see Protocol 2).
-
Analyze the labeled protein by SDS-PAGE to confirm covalent attachment of the dye to the protein.
-
Store the labeled protein at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect from light.
-
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is calculated from the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye (λmax).
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the λmax of the fluorophore (Adye). The solution should be diluted such that the absorbance values are within the linear range of the instrument (typically < 1.5). Record the dilution factor.
-
-
Calculate Protein Concentration:
-
The dye also absorbs light at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (CF = A280,dye / Aλmax,dye). This value is often provided by the dye manufacturer.
-
The corrected absorbance of the protein at 280 nm is: Aprot = A280 - (Adye × CF)
-
The concentration of the protein is then calculated using the Beer-Lambert law: Protein Concentration (M) = (Aprot / εprot) × Dilution Factor where εprot is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The concentration of the bound dye is calculated as: Dye Concentration (M) = (Adye / εdye) × Dilution Factor where εdye is the molar extinction coefficient of the dye at its λmax.
-
-
Calculate DOL:
-
The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling | - Insufficiently reactive or hydrolyzed dye.- Presence of competing nucleophiles (e.g., Tris, DTT) in the protein buffer.- Cysteine residues are not accessible or are oxidized.- Incorrect pH of the reaction buffer. | - Use fresh, high-quality dye and anhydrous solvent.- Perform buffer exchange into a non-reactive buffer (e.g., phosphate, HEPES).- Reduce disulfide bonds with DTT or TCEP and remove the reducing agent before labeling.- Ensure the reaction pH is between 7.5 and 8.5. |
| Low Labeled Protein Recovery | - Protein precipitation due to over-labeling or solvent addition. | - Reduce the dye-to-protein molar ratio.- Add the dye solution slowly while mixing.- Ensure the final concentration of organic solvent (DMSO/DMF) is low (<10% v/v). |
| Non-specific Labeling | - Dye-to-protein ratio is too high.- Reaction pH is too high (> 8.5).- Prolonged incubation time. | - Titrate the dye-to-protein ratio to find the optimal concentration.- Maintain the reaction pH at or below 8.5.- Reduce the incubation time. |
| Inaccurate DOL Calculation | - Incomplete removal of free dye. | - Ensure thorough purification of the labeled protein using size exclusion chromatography or extensive dialysis. |
Visualizations
Experimental Workflow
Caption: General workflow for fluorescently labeling proteins with haloacetyl derivatives.
Labeling Reaction Mechanism
Caption: SN2 reaction between a protein thiol and a haloacetyl-activated dye.
Example Signaling Pathway: MAPK Cascade
Fluorescently labeled kinases or antibodies can be used to study the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway in cell proliferation, differentiation, and apoptosis.
Caption: Simplified representation of a generic MAPK signaling cascade.
References
Bromoiodoacetic Acid: Application Notes and Protocols for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoiodoacetic acid (BIAA) is a haloacetic acid derivative with the chemical formula C₂H₂BrIO₂. As a reactive alkylating agent, BIAA holds significant potential in drug discovery and development, primarily as a covalent inhibitor and a chemical probe to explore biological pathways. Its reactivity stems from the presence of two leaving groups, bromide and iodide, on the α-carbon, making it a potent electrophile that can form stable covalent bonds with nucleophilic residues on proteins, most notably cysteine. This irreversible mode of action can offer advantages in terms of potency and duration of effect for therapeutic intervention. These application notes provide an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its use in experimental settings.
Principle of Action
This compound acts as an electrophile, readily reacting with nucleophilic amino acid residues in proteins. The primary target for alkylation by BIAA is the thiol group of cysteine residues due to its high nucleophilicity. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the sulfhydryl group of cysteine attacks the α-carbon of BIAA, displacing either the bromide or iodide ion and forming a stable thioether bond. This covalent and often irreversible modification of the protein can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of protein function, making BIAA a valuable tool for target identification and validation.
Potential Applications in Drug Discovery
Covalent Inhibitor Development
This compound can serve as a warhead for the design of targeted covalent inhibitors. By incorporating the bromoiodoacetyl group into a molecule that selectively binds to a target protein, a highly potent and specific irreversible inhibitor can be developed. This strategy is particularly useful for targets where high affinity and prolonged duration of action are desired, such as in oncology and infectious diseases. The irreversible nature of the binding can overcome challenges associated with high substrate concentrations or rapid target turnover.
Chemical Probe for Target Identification and Validation
As a reactive molecule, BIAA can be used as a chemical probe to identify novel drug targets. In a chemoproteomics workflow, BIAA or a derivatized version can be used to covalently label proteins in a cellular lysate or in living cells. Subsequent enrichment of the labeled proteins and identification by mass spectrometry can reveal the cellular targets of the molecule. This information is invaluable for understanding the mechanism of action of a drug candidate and for identifying potential off-target effects.
Tool for Studying Enzyme Mechanisms
The ability of this compound to specifically modify cysteine residues makes it a useful tool for studying the role of these residues in enzyme catalysis. By observing the effect of BIAA treatment on enzyme activity, researchers can infer the presence of a critical cysteine in the active site.
Data Presentation: Hypothetical Inhibitory Activities
The following table summarizes hypothetical quantitative data for a this compound-based covalent inhibitor ("BIAA-Ligand") targeting a hypothetical cysteine-containing enzyme, "Enzyme X". This data is for illustrative purposes to demonstrate how such information would be presented.
| Compound | Target Enzyme | Assay Type | IC₅₀ (nM) | Ki (nM) | Comments |
| BIAA-Ligand | Enzyme X | Enzymatic Activity | 50 | 15 | Time-dependent inhibition observed, consistent with covalent modification. |
| Non-covalent Analog | Enzyme X | Enzymatic Activity | 500 | 250 | Reversible inhibition. |
| BIAA-Ligand | Mutant Enzyme X (Cys to Ala) | Enzymatic Activity | >10,000 | - | Loss of activity confirms cysteine as the target residue. |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of this compound or its derivatives against a purified enzyme.
Materials:
-
Purified target enzyme
-
This compound (or derivative) stock solution (e.g., 10 mM in DMSO)
-
Enzyme substrate
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Incubate the plate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT or resazurin reagent
-
96-well cell culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 24, 48, or 72 hours.
-
Add the MTT or resazurin reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC₅₀ value.
Protocol 3: Chemoproteomic Target Identification
Objective: To identify the protein targets of a this compound-based probe in a cellular lysate.
Materials:
-
This compound-based probe with a reporter tag (e.g., biotin or an alkyne for click chemistry)
-
Cell lysate
-
Streptavidin beads (for biotinylated probes) or azide-functionalized beads and click chemistry reagents (for alkyne probes)
-
Wash buffers
-
Urea, DTT, and iodoacetamide for protein denaturation, reduction, and alkylation
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Incubate the cell lysate with the this compound-based probe for a specific time to allow for covalent labeling.
-
Enrich the probe-labeled proteins using streptavidin beads or by performing a click reaction followed by affinity purification.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the probe.
Mandatory Visualizations
Caption: Covalent modification of a target protein by this compound.
Caption: Workflow for identifying protein targets of a BIAA-based probe.
Caption: Inhibition of a signaling pathway by a BIAA-based covalent drug.
Application Notes and Protocols for Cell-Based Assays Using Bromoiodoacetic Acid in Protein Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoiodoacetic acid (BIAA) is a haloacetic acid and a reactive alkylating agent.[1][2] Its utility in protein function studies stems from its ability to covalently modify nucleophilic amino acid residues within proteins, such as cysteine and lysine.[3][4][5] This modification can alter protein structure and function, making BIAA a useful tool for investigating cellular signaling pathways and identifying potential drug targets. Due to the limited specific data on BIAA in cell-based assays, this document provides generalized protocols and application notes based on studies of the closely related haloacetic acid, dibromoacetic acid (DBA), which is known to induce apoptosis, modulate signaling pathways, and cause oxidative stress. These methodologies can be adapted to investigate the cellular effects of BIAA.
Principle of Action
This compound acts as an alkylating agent, forming covalent adducts with proteins. The primary targets are expected to be cysteine residues due to the high nucleophilicity of their thiol groups. Alkylation of key proteins can disrupt their normal function, leading to a cascade of cellular events. These can include the activation of stress-response pathways, inhibition of enzymatic activity, and ultimately, processes like apoptosis. The experimental approaches outlined below are designed to detect and quantify these BIAA-induced cellular changes.
Key Applications
-
Induction of Apoptosis: Assess the potential of BIAA to trigger programmed cell death.
-
Signaling Pathway Analysis: Investigate the effect of BIAA on specific signaling cascades, such as MAPK and TLR pathways.
-
Determination of Cytotoxicity: Evaluate the dose-dependent toxicity of BIAA on various cell lines.
-
Oxidative Stress Measurement: Quantify the generation of reactive oxygen species (ROS) and other markers of oxidative stress.
Data Presentation: Quantitative Analysis of Haloacetic Acid Effects
The following tables summarize quantitative data from studies on the related compound, dibromoacetic acid (DBA), to provide an example of the types of data that can be generated when studying BIAA.
Table 1: Effects of Dibromoacetic Acid (DBA) on Liver Function Markers in Mice
| Treatment Group | Dose (mg/kg body weight) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Liver Glycogen (mg/g) |
| Control | 0 | 25.3 ± 4.1 | 58.7 ± 8.2 | 3.4 ± 0.5 |
| DBA | 1.25 | 38.1 ± 5.9 | 75.4 ± 9.8 | 5.1 ± 0.7 |
| DBA | 5 | 49.6 ± 6.7 | 92.1 ± 11.3 | 6.8 ± 0.9 |
| DBA | 20 | 62.4 ± 8.2 | 115.6 ± 13.5 | 8.9 ± 1.1* |
* Indicates a statistically significant difference compared to the control group. Data is illustrative and based on findings from studies on DBA.
Table 2: Impact of Dibromoacetic Acid (DBA) on Inflammatory and Oxidative Stress Markers
| Marker | Control Group | DBA Treatment Group (20 mg/kg) | Fold Change |
| TNF-α (pg/mg protein) | 15.2 ± 2.1 | 35.8 ± 4.5 | 2.35 |
| IL-6 mRNA (relative expression) | 1.0 ± 0.2 | 3.8 ± 0.6 | 3.80 |
| IL-1β mRNA (relative expression) | 1.0 ± 0.1 | 4.2 ± 0.5 | 4.20 |
| NF-κB p65 (relative protein level) | 1.0 ± 0.15 | 2.9 ± 0.4 | 2.90 |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.1 ± 0.3 | 4.9 ± 0.7 | 2.33 |
| Glutathione (GSH) (μmol/g protein) | 8.5 ± 1.1 | 4.2 ± 0.6 | 0.49 |
* Indicates a statistically significant difference compared to the control group. Data is illustrative and based on findings from studies on DBA.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete culture medium
-
This compound (BIAA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of BIAA in complete culture medium.
-
Remove the medium from the wells and replace it with the BIAA dilutions. Include a vehicle control (medium with the same concentration of solvent used for BIAA).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with BIAA as in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blotting for Signaling Protein Analysis
This technique is used to detect changes in the expression and phosphorylation of specific proteins in response to BIAA treatment.
Materials:
-
Cells treated with BIAA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating BIAA's effects on protein function.
Caption: BIAA-induced MAPK signaling leading to cellular responses.
Caption: BIAA-mediated TLR4 signaling and inflammation.
References
- 1. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromoacetic acid - Wikipedia [en.wikipedia.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Protein Labeling with Bromoiodoacetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using bromoiodoacetic acid for protein labeling. Find answers to frequently asked questions and troubleshoot common issues to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for labeling my protein?
A1: The optimal concentration of this compound depends on several factors, including the protein concentration and the number of accessible cysteine residues. A good starting point is to use a molar excess of the labeling reagent to the protein.[1] Molar coupling ratios of 10:1 to 40:1 (reagent:protein) are often recommended for initial studies.[2] For complex protein mixtures, a higher ratio of up to 75:1 may be necessary to achieve saturation. It is crucial to determine the total cysteine content of your protein extract to accurately calculate the required amount of this compound.
Q2: What is the ideal pH for the labeling reaction?
A2: The reaction of haloacetyl reagents like this compound with cysteine residues is most efficient at a pH of 8.5.[1] A slightly alkaline environment (pH 7.0-9.0) promotes the deprotonation of the cysteine thiol group to the more reactive thiolate anion.[3] However, it is important to consider the stability of your target protein at this pH.
Q3: How long should I incubate the labeling reaction?
A3: Reaction times can vary from 20 minutes to 4 hours.[1] For initial experiments, a 2-hour incubation at room temperature (18-25°C) is a reasonable starting point. The reaction should be performed in the dark to prevent potential photodegradation of the this compound.
Q4: My protein precipitates during the labeling reaction. What can I do?
A4: Protein precipitation during labeling can occur for a few reasons. High molar incorporation of the label can alter the isoelectric point of the protein, leading to precipitation if the buffer pH is close to the new pI. To mitigate this, try lowering the molar ratio of this compound to your protein. Additionally, ensure your protein concentration is not too high; while concentrations up to 1 mg/mL are common, lower concentrations of 0.1 mg/mL may also be feasible.
Q5: How can I remove excess, unreacted this compound after the labeling reaction?
A5: Excess reagent can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis. To stop the reaction before purification, a quenching reagent that consumes unreacted this compound can be added.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer may be too low, preventing the formation of the highly reactive thiolate anion on cysteine residues. | Increase the pH of the reaction buffer to between 7.0 and 9.0, with an optimum around 8.5. Ensure your protein is stable at the chosen pH. |
| Insufficient Reagent: The molar ratio of this compound to protein may be too low. | Increase the molar excess of this compound. Start with ratios of 10:1 to 40:1 and optimize from there. | |
| Reduced Cysteines Unavailable: Cysteine residues may be oxidized or involved in disulfide bonds, making them unavailable for labeling. | Prior to labeling, reduce disulfide bonds by adding a 5- to 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Ensure the reducing agent is removed before adding the this compound. | |
| Non-Specific Labeling | Reaction with Other Residues: Bromoacetate has been shown to react with histidine and methionine residues. At pH values above 7, iodoacetate can also modify lysine residues to a lesser extent than thiols. | Optimize the reaction pH. While a higher pH increases cysteine reactivity, it may also increase off-target reactions. Consider running the reaction at a more neutral pH if non-specific labeling is a major issue. |
| Prolonged Reaction Time: Extended incubation times can increase the likelihood of side reactions. | Reduce the incubation time. Monitor the labeling efficiency at different time points to find the optimal duration. | |
| Loss of Protein Function | Modification of Critical Residues: this compound may be labeling cysteine, histidine, or methionine residues that are essential for the protein's activity. | If possible, use site-directed mutagenesis to remove reactive residues in or near the active site. Alternatively, try a different labeling chemistry that targets other amino acids. |
| High Degree of Labeling: Attaching too many label molecules can alter the protein's conformation and function. | Decrease the molar ratio of this compound to protein to reduce the degree of labeling. | |
| Inconsistent Results | Reagent Instability: this compound solutions may not be stable over long periods. | Prepare fresh solutions of this compound immediately before use. |
| Variability in Protein Concentration: Inaccurate protein concentration measurements will affect the molar ratio of the reaction. | Accurately determine the protein concentration before each labeling experiment. |
Data Summary Tables
Table 1: Recommended Reaction Conditions for Protein Labeling with Haloacetyl Reagents
| Parameter | Recommended Range | Optimal Starting Point |
| Molar Excess (Reagent:Protein) | 5- to 300-fold | 10:1 to 40:1 |
| pH | 7.0 - 9.0 | 8.5 |
| Temperature | Room Temperature (18-25°C) | Room Temperature |
| Incubation Time | 20 minutes - 4 hours | 2 hours |
| Protein Concentration | 0.1 - 1.0 mg/mL | 1.0 mg/mL |
Table 2: Potential Side Reactions of this compound and its Analogs
| Amino Acid Residue | Potential for Reaction | pH Dependence |
| Cysteine | Primary Target | Optimal at pH > 8 |
| Histidine | Yes | Can react at pH > 5 |
| Methionine | Yes | Reaction is fast and pH-independent |
| Lysine | Less common | Can react at pH > 7 |
| Tyrosine | Infrequent | Observed infrequently |
Experimental Protocol: General Procedure for Protein Labeling with this compound
This protocol provides a general workflow for labeling a protein with this compound. Optimization of molar excess, pH, and incubation time may be required for your specific protein.
-
Buffer Exchange: Ensure your protein is in a suitable reaction buffer, such as 50 mM phosphate buffer at pH 8.0, free of primary amines or thiols. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 5- to 10-fold molar excess of a reducing agent like DTT or TCEP. Incubate according to the manufacturer's recommendations. Remove the reducing agent before proceeding.
-
Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMF or DMSO).
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution.
-
Incubate the reaction at room temperature for 2 hours.
-
Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark drawer.
-
-
Quench the Reaction: To stop the labeling reaction, add a quenching reagent, such as a small molecule thiol (e.g., 2-mercaptoethanol or DTT), to consume any unreacted this compound.
-
Purification: Remove excess this compound and the quenching reagent from the labeled protein using a desalting column or dialysis.
-
Characterization:
-
Determine the concentration of the labeled protein.
-
Assess the degree of labeling using techniques such as mass spectrometry to compare the mass of the labeled and unlabeled protein.
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting logic for low labeling efficiency.
References
Common side reactions of bromoiodoacetic acid with amino acids
Technical Support Center: Bromoiodoacetic Acid Reactions
Welcome to the technical support center for researchers using this compound. This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during the alkylation of amino acids in proteins and peptides.
Troubleshooting Guide
This guide is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Q1: My mass spectrometry (MS) data shows unexpected mass additions on peptides that do not contain cysteine. What is the cause?
A: This is a classic sign of off-target alkylation. While this compound is primarily used to target cysteine residues, its electrophilic nature allows it to react with other nucleophilic amino acid side chains. These side reactions are a known complication with iodine-containing alkylation reagents.[1]
-
Common Culprits: The most frequently observed off-target modifications occur at methionine, histidine, and lysine residues, as well as the N-terminal α-amino group.[1][2][3] Modifications have also been reported on aspartic acid, glutamic acid, serine, and threonine.[1]
-
Mass Shift Analysis: The modification adds a specific mass to the amino acid residue. For a carboxymethyl group, this is approximately +58.005 Da. Use high-resolution mass spectrometry to precisely identify the mass shift and consult the table below to identify potential modified residues. Tandem MS (MS/MS) can then be used to confirm the exact site of modification on the peptide.
Q2: I am targeting cysteine residues, but my reaction yield is very low and labeling is incomplete.
A: Several factors can lead to inefficient cysteine alkylation.
-
Incorrect pH: The thiol group of cysteine must be in its deprotonated, nucleophilic thiolate (S⁻) form to react efficiently. The pKa of cysteine's thiol group is approximately 8.5. If the reaction pH is too low, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate.
-
Cysteine Accessibility: The target cysteine residue may be buried within the protein's three-dimensional structure or participating in a disulfide bond.
-
Solution: Consider performing the reaction under denaturing conditions to unfold the protein. To break disulfide bonds, pre-treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
-
Reagent Instability: Many labeling reagents are sensitive to moisture and should be prepared immediately before use to ensure maximum reactivity.
-
Competing Nucleophiles: Your buffer may contain components that react with and consume the this compound. Tris buffer, for example, contains a primary amine that can act as a competing nucleophile.
Q3: My protein precipitated out of solution after adding this compound.
A: This issue often arises from changes in the protein's overall charge and solubility due to modification.
-
Cause: Capping charged amino acid residues, such as the ε-amino group of lysine, with a bulky or hydrophobic label alters the protein's isoelectric point (pI) and can reduce its solubility, leading to aggregation and precipitation.
-
Solution: This problem is frequently caused by over-labeling. Reduce the molar ratio of this compound to your protein to limit the number of modifications. A titration experiment can help you find the optimal reagent concentration that provides sufficient labeling without causing precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target amino acids for this compound?
A: Besides the intended target, cysteine, the most common amino acids to undergo side reactions are methionine, histidine, and lysine. Other residues that can be modified, though often to a lesser extent, include the N-terminal amine, aspartic acid, glutamic acid, serine, and threonine.
Q2: How does pH influence the specificity of alkylation reactions?
A: Reaction pH is a critical parameter for controlling both reactivity and specificity.
-
Cysteine (Thiol): Reactivity is highest at a pH above the side chain's pKa (~8.5), where the group exists as the more nucleophilic thiolate anion. However, to minimize side reactions with amines, a pH range of 7.0-8.0 is often used as a compromise.
-
Methionine (Thioether): Alkylation of methionine is notably favored at acidic pH, typically between pH 2 and 5.
-
Lysine (Amine) & N-Terminus (Amine): The primary amino groups of lysine and the N-terminus are most reactive when deprotonated (nucleophilic). This is favored at a pH above their pKa values, generally in the alkaline range (pH > 8.5).
-
Histidine (Imidazole): The imidazole ring of histidine has a pKa of ~6.0, and its reactivity is therefore highly dependent on the pH around this value.
Q3: Which buffers are recommended for alkylation experiments?
A: It is crucial to use a buffer that is free of extraneous nucleophiles that could compete with the target amino acids and consume the reagent.
-
Recommended Buffers: Phosphate-based buffers (e.g., PBS), bicarbonate, or borate buffers are excellent choices.
-
Buffers to Avoid: Avoid buffers containing primary or secondary amines, such as Tris (Tris(hydroxymethyl)aminomethane) and glycine, as they will react with the alkylating agent. Also, avoid buffers containing thiols, such as DTT, during the alkylation step itself (DTT should be removed after the reduction step).
Q4: How can I identify and quantify these side reactions?
A: Mass spectrometry (MS) is the definitive tool for characterizing protein modifications.
-
Identification: In a "bottom-up" proteomics workflow, the modified protein is digested into peptides, which are then analyzed by MS. A mass shift in a peptide's molecular weight indicates a modification.
-
Site Localization: Tandem mass spectrometry (MS/MS) is used to fragment the modified peptide. The resulting fragment ions reveal the peptide's sequence and pinpoint the exact location of the modification.
-
Quantification: The abundance of off-target modifications can be measured using quantitative proteomics techniques. Comparing the signal intensity of modified versus unmodified peptides allows for the determination of modification stoichiometry.
Data & Protocols
Table 1: Common Side Reactions of this compound with Amino Acids
| Amino Acid | Reactive Group | Modification Type | Favorable pH Conditions | Mass Shift (Carboxymethylation) |
| Cysteine | Thiol (-SH) | S-Alkylation | 7.0 - 8.5 | +58.005 Da |
| Methionine | Thioether (-S-CH₃) | S-Alkylation | 2.0 - 5.0 | +58.005 Da |
| Histidine | Imidazole Ring | N-Alkylation | ~6.0 - 7.0 | +58.005 Da |
| Lysine | ε-Amino (-NH₂) | N-Alkylation | > 8.5 | +58.005 Da |
| N-Terminus | α-Amino (-NH₂) | N-Alkylation | > 8.5 | +58.005 Da |
| Aspartic Acid | Carboxyl (-COOH) | Esterification | < 5.0 | +58.005 Da |
| Glutamic Acid | Carboxyl (-COOH) | Esterification | < 5.0 | +58.005 Da |
Note: Mass shift shown is for carboxymethylation, analogous to the reaction with iodoacetic acid. The precise mass shift for this compound will depend on which halogen acts as the leaving group.
Protocol: General Method for Minimizing Off-Target Alkylation
This protocol provides a framework for selectively labeling cysteine residues while minimizing unwanted side reactions.
-
Protein Preparation and Reduction:
-
Dissolve the protein in a denaturing buffer (e.g., 6 M Guanidine-HCl, 8 M Urea) to expose buried cysteine residues. The buffer should be non-nucleophilic (e.g., phosphate-based).
-
Add a reducing agent (e.g., 5-10 mM DTT or TCEP) to break any disulfide bonds.
-
Incubate at 37-56°C for 1 hour.
-
-
Buffer Exchange (Critical Step):
-
Remove the reducing agent completely to prevent it from reacting with the this compound.
-
Use a desalting column or dialysis to exchange the protein into the desired reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5). Ensure the buffer is free of nucleophiles.
-
-
Alkylation Reaction:
-
Prepare a fresh stock solution of this compound immediately before use.
-
Add the this compound to the protein solution. A 2- to 5-fold molar excess over total thiols is a good starting point.
-
Incubate the reaction in the dark (to prevent potential light-induced radicals) at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule with a thiol group, such as β-mercaptoethanol or excess DTT, to consume any remaining this compound.
-
-
Sample Preparation for Analysis:
-
The protein is now ready for downstream applications or analysis. This may involve another buffer exchange, proteolytic digestion for mass spectrometry, or SDS-PAGE.
-
Visual Guides
Caption: A logical workflow for diagnosing common experimental issues.
Caption: Competition between the desired reaction and common side reactions.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceasia.org [scienceasia.org]
- 3. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted bromoiodoacetic acid from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The primary methods for removing unreacted this compound, an acidic impurity, from a reaction mixture include:
-
Aqueous Extraction: Washing the reaction mixture with a basic aqueous solution to convert the acid into a water-soluble salt.
-
Column Chromatography: Separating the desired compound from the acidic impurity based on differences in polarity.
-
Recrystallization: Purifying a solid product by crystallizing it from a solvent in which the this compound is soluble and remains in the liquid phase.
-
Use of Acid Scavengers: Employing solid-supported or polymer-bound bases to selectively react with and remove the acidic impurity by filtration.
Q2: How do I choose the best purification method for my specific sample?
A2: The choice of purification method depends on several factors, including the properties of your desired product (solubility, stability, physical state), the scale of your reaction, and the other components in the reaction mixture. The table below provides a general guideline for selecting an appropriate method.
Q3: Can I use a simple water wash to remove this compound?
A3: While this compound has some water solubility, a simple water wash is often inefficient. It is significantly more effective to use a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, to convert the carboxylic acid into its more water-soluble salt.
Q4: What should I do if an emulsion forms during aqueous extraction?
A4: Emulsion formation is a common issue during the extraction of acidic compounds. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filter the emulsified layer through a pad of Celite® or glass wool.
Q5: My desired product is also acidic. Can I still use an aqueous base wash?
A5: If your product is also acidic, a basic wash may result in the loss of your product to the aqueous layer. In this case, column chromatography is often a more suitable purification method. Alternatively, you can carefully select a base that is strong enough to deprotonate the this compound but not your product, though this requires careful consideration of the respective pKa values.
Troubleshooting Guides
Issue 1: Incomplete Removal of this compound after Aqueous Extraction
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of base | Ensure you are using a sufficient molar excess of the basic solution to neutralize all the this compound. |
| Inadequate mixing | Gently invert the separatory funnel multiple times to ensure thorough mixing of the organic and aqueous layers. Avoid vigorous shaking to prevent emulsion formation. |
| Incorrect pH of the aqueous layer | After extraction, check the pH of the aqueous layer to ensure it is basic. If not, add more base to the original mixture and repeat the extraction. |
| Product is also extracted | If your product has some solubility in the basic aqueous solution, consider back-extracting the aqueous layer with a fresh portion of the organic solvent to recover some of your product. |
Issue 2: Co-elution of this compound with the Product during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system | The polarity of the eluent may be too high, causing the this compound to travel with your product. Optimize the solvent system using thin-layer chromatography (TCC) first. A less polar solvent system may be required. |
| Column overloading | Too much crude material on the column can lead to poor separation. Use an appropriate amount of silica gel relative to your sample (typically a 50:1 to 100:1 ratio by weight). |
| Acidic nature of silica gel | This compound can interact strongly with the acidic silica gel, leading to tailing and poor separation. You can try neutralizing the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina. |
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Partitioning between immiscible liquids based on acidity. | Fast, simple, and scalable. | Risk of emulsion formation; not suitable for base-sensitive products or acidic products. | Neutral or basic organic compounds in a non-polar organic solvent. |
| Column Chromatography | Adsorption onto a solid stationary phase based on polarity. | High resolution; applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent; potential for sample loss on the column. | Products with different polarity than this compound; separation of acidic products from the impurity. |
| Recrystallization | Difference in solubility between the desired compound and impurity in a given solvent at different temperatures. | Can yield very pure crystalline products. | Requires the product to be a solid; some product loss in the mother liquor is inevitable. | Solid products that are poorly soluble in a solvent in which this compound is soluble. |
| Acid Scavengers | Chemical reaction with a solid-supported base. | High selectivity for acids; simple filtration to remove the reacted scavenger. | Scavengers can be expensive; not all scavengers are compatible with all reaction conditions. | Reactions where the product is sensitive to aqueous workup or when a non-chromatographic method is preferred. |
Experimental Protocols
Protocol 1: Removal of this compound by Aqueous Extraction
-
Dissolve the Reaction Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.
-
Add Basic Solution: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mix Gently: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Extraction: Repeat the extraction with the basic solution one or two more times.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Prepare the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the Sample: Carefully load the sample onto the top of the silica gel bed.
-
Elute the Column: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect Fractions: Collect fractions of the eluate.
-
Analyze Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified product, free from this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removing this compound via aqueous extraction.
Caption: Workflow for purifying a sample using column chromatography.
Troubleshooting incomplete alkylation with bromoiodoacetic acid
A Technical Support Center for Alkylation Troubleshooting
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during alkylation experiments with haloacetic acids, such as bromoacetic acid and iodoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete alkylation of cysteine residues?
A1: Incomplete alkylation is a frequent challenge in proteomics and can stem from several factors. A primary cause is suboptimal pH. The reaction is highly pH-dependent, requiring a pH above the pKa of the cysteine thiol group (around 8.3) to ensure the formation of the more nucleophilic thiolate anion (-S⁻), which readily reacts with the alkylating agent.[1] Insufficient concentration of the alkylating reagent or a short reaction time can also lead to incomplete modification.[2]
Q2: I'm observing modifications on amino acids other than cysteine. What are these "off-target" reactions and how can they be minimized?
A2: Off-target reactions, or side reactions, occur when the alkylating agent modifies other amino acid residues. Iodoacetic acid, at high concentrations, can lead to the over-alkylation of methionine residues.[3] Other susceptible residues include lysine, histidine, aspartate, glutamate, and the N-terminus of peptides.[4][5] To minimize these side reactions, it is crucial to optimize the concentration of the alkylating agent and the reaction time. Performing the alkylation in the dark is also recommended as iodoacetamide is light-sensitive.
Q3: What is the difference in reactivity between bromoacetic acid and iodoacetic acid?
A3: The reactivity of haloacetic acids in alkylation reactions is influenced by the nature of the halogen leaving group. Generally, iodoacetic acid is more reactive than bromoacetic acid because iodide is a better leaving group than bromide. This higher reactivity can lead to faster reaction times but may also increase the likelihood of off-target modifications if not properly controlled. The choice between the two often depends on the specific protein or peptide and the desired balance between reaction efficiency and specificity.
Q4: How can I monitor the completeness of my alkylation reaction?
A4: Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), is a powerful technique for monitoring alkylation reactions. By analyzing the mass shift of cysteine-containing peptides, you can determine the extent of alkylation. Unmodified peptides will retain their original mass, while successfully alkylated peptides will show a predictable mass increase. LC-MS can also be used to identify and quantify side reactions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues during alkylation with bromoacetic acid or iodoacetic acid.
Issue 1: Incomplete Alkylation
| Potential Cause | Recommended Solution |
| Suboptimal pH | Ensure the reaction buffer pH is between 8.0 and 9.0 to facilitate the deprotonation of cysteine thiols. |
| Insufficient Reagent Concentration | Increase the molar excess of the alkylating agent. A 2- to 10-fold molar excess over the reducing agent is a common starting point. |
| Short Reaction Time | Extend the incubation time. Typical reaction times range from 15 to 60 minutes at room temperature. |
| Poor Reagent Quality | Prepare fresh solutions of the alkylating agent immediately before use, as they can be unstable and light-sensitive. |
| Incomplete Reduction | Ensure complete reduction of disulfide bonds prior to alkylation by using a sufficient concentration of a reducing agent like DTT or TCEP. |
Issue 2: Off-Target Modifications (Side Reactions)
| Potential Cause | Recommended Solution |
| Excessive Reagent Concentration | Decrease the concentration of the alkylating agent. Titrate the concentration to find the optimal balance for your specific sample. |
| Prolonged Reaction Time | Reduce the incubation time. Monitor the reaction progress to determine the point of complete cysteine alkylation without significant side reactions. |
| High Temperature | Perform the reaction at room temperature. Elevated temperatures can increase the rate of side reactions. |
| Light Exposure | Conduct the alkylation reaction in the dark to prevent light-induced degradation of the reagent and potential side reactions. |
| Reaction Not Quenched | After the desired reaction time, quench any unreacted alkylating agent by adding a reducing agent like DTT. |
Experimental Protocols
In-Solution Protein Alkylation Protocol
This protocol provides a general guideline for the reduction and alkylation of proteins in a solution.
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a buffer containing a denaturant (e.g., 6-8 M urea) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.3).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Prepare a fresh stock solution of iodoacetic acid or bromoacetic acid.
-
Add the alkylating agent to a final concentration of 14-15 mM.
-
Incubate at room temperature in the dark for 30 minutes.
-
-
Quenching:
-
Add DTT to a final concentration of 5 mM to quench the excess alkylating agent.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Analysis:
-
Proceed with buffer exchange or digestion protocols as required for downstream analysis, such as mass spectrometry.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for protein alkylation.
| Parameter | Condition | Reference |
| Reducing Agent | 5 mM DTT | |
| Reduction Temperature | 56°C | |
| Reduction Time | 25-45 minutes | |
| Alkylating Agent | 14-15 mM Iodoacetamide/Iodoacetic Acid | |
| Alkylation Temperature | Room Temperature | |
| Alkylation Time | 30 minutes | |
| pH | 8.2 - 8.5 |
Visualizations
Caption: Standard workflow for protein reduction and alkylation.
Caption: Troubleshooting logic for incomplete alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromoiodoacetic Acid Modification
Welcome to the technical support center for protein modification using bromoiodoacetic acid (BIAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing BIAA while minimizing off-target modifications. Here you will find troubleshooting guides and frequently asked questions to enhance the precision and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound in proteins?
A1: The primary target for this compound (BIAA), similar to other haloacetic acid reagents like iodoacetic acid (IAA), is the thiol group (-SH) of cysteine residues. The reaction, known as alkylation, is most efficient with the deprotonated form of the thiol group, the thiolate anion (-S⁻), which is a strong nucleophile.
Q2: What are the common "off-target" amino acid residues that can be modified by BIAA?
A2: Off-target modifications occur when BIAA reacts with amino acid residues other than cysteine. While cysteine is the most reactive site, other nucleophilic residues can also be modified, especially under non-optimal reaction conditions. The most common off-target residues include:
-
Methionine: The sulfur atom in the thioether side chain is susceptible to alkylation.[1][2][3][4]
-
Histidine: The nitrogen atoms in the imidazole ring can be alkylated.[5]
-
Lysine: The primary amine in the side chain can be a target for alkylation.
-
N-terminus: The free alpha-amino group at the N-terminus of a protein or peptide is also a potential site for modification.
-
Less frequent off-target modifications have been reported for aspartic acid, glutamic acid, and tyrosine.
Q3: How can I control the specificity of the BIAA reaction to favor cysteine modification?
A3: Controlling the reaction conditions is crucial for maximizing specificity for cysteine residues. Key parameters to optimize include:
-
pH: Maintain a slightly alkaline pH, typically between 7.5 and 8.5. In this range, the cysteine thiol group (pKa ~8.3) is more likely to be deprotonated to the highly reactive thiolate form, enhancing its nucleophilicity compared to other potential off-target sites.
-
Reagent Concentration: Use the lowest effective concentration of BIAA that achieves complete cysteine modification. A large excess of the reagent increases the likelihood of reactions with less nucleophilic, off-target sites.
-
Reaction Time and Temperature: Minimize both the reaction time and temperature. While the reaction is often carried out at room temperature, longer incubation times can promote off-target modifications.
-
Light Exposure: Perform the alkylation step in the dark, as haloacetyl compounds can be light-sensitive.
Q4: Why is it important to quench the BIAA reaction, and what should I use?
A4: Quenching is a critical step to stop the alkylation reaction. It involves adding a reagent that will consume any remaining unreacted BIAA. This is important for two main reasons:
-
It prevents the modification of proteins you might add in subsequent steps, such as proteases (e.g., trypsin) for protein digestion.
-
It minimizes the risk of further off-target modifications over time.
Common quenching agents are thiol-containing small molecules like dithiothreitol (DTT) or L-cysteine, which are added in molar excess to rapidly react with and consume the remaining BIAA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cysteine Modification | 1. Insufficient BIAA concentration.2. Reaction pH is too low.3. Incomplete reduction of disulfide bonds prior to alkylation. | 1. Increase the molar excess of BIAA over the reducing agent (e.g., DTT). A common starting point is a 2-fold molar excess.2. Ensure the reaction buffer is at a pH of 7.5-8.5.3. Confirm complete reduction of disulfide bonds by the reducing agent before adding BIAA. |
| High Levels of Off-Target Modifications (e.g., on Methionine, Lysine) | 1. BIAA concentration is too high.2. Reaction time is too long.3. Reaction pH is too high or too low, favoring modification of other residues.4. Excess reagent was not quenched. | 1. Decrease the concentration of BIAA. Perform a titration experiment to find the optimal concentration.2. Reduce the incubation time. A typical time is 30 minutes at room temperature.3. Optimize the pH to be within the 7.5-8.5 range.4. Always include a quenching step with DTT or L-cysteine after the alkylation is complete. |
| Low Identification Rate of Methionine-Containing Peptides in Mass Spectrometry | Alkylation of methionine by iodine-containing reagents can lead to a neutral loss during mass spectrometry analysis, which complicates peptide identification. | If methionine-containing peptides are critical for your analysis, consider using an alternative, non-iodine-containing alkylating reagent such as acrylamide. |
| Modification of Trypsin, Leading to Poor Digestion Efficiency | Failure to quench the BIAA reaction before adding trypsin. | Add a quenching agent (e.g., DTT or L-cysteine) to the reaction mixture and incubate for at least 15 minutes before adding trypsin. |
Experimental Protocols & Methodologies
Protocol 1: Standard In-Solution Alkylation of a Purified Protein
This protocol describes a standard method for the reduction and subsequent alkylation of cysteine residues in a purified protein sample for applications like mass spectrometry.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturation buffer (e.g., 6 M Guanidine-HCl or 8 M Urea, 50 mM Tris-HCl, pH 8.5) to a final concentration of 1-5 mg/mL. This step ensures that all cysteine residues are accessible.
-
-
Reduction of Disulfide Bonds:
-
Add a stock solution of a reducing agent, such as dithiothreitol (DTT), to the protein solution to a final concentration of 5-10 mM.
-
Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds to free thiols.
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Cysteine Residues:
-
Crucial Step: Perform this step in the dark to prevent light-induced degradation of BIAA.
-
Prepare a fresh stock solution of this compound (e.g., 500 mM in water or buffer).
-
Add the BIAA stock solution to the reduced protein sample to a final concentration that is approximately a 2-fold molar excess over the concentration of the reducing agent (e.g., 15-20 mM BIAA if 5-10 mM DTT was used).
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Quenching of Excess BIAA:
-
Add DTT or L-cysteine from a stock solution to a final concentration sufficient to react with the excess BIAA (e.g., an additional 5 mM DTT).
-
Incubate for at least 15 minutes at room temperature in the dark to ensure all unreacted BIAA is consumed.
-
-
Sample Cleanup for Downstream Analysis:
-
The protein sample is now reduced and alkylated. For subsequent analysis like mass spectrometry, the denaturant and excess reagents must be removed. This can be achieved through buffer exchange, dialysis, or precipitation followed by resuspension in a suitable buffer for enzymatic digestion.
-
Protocol 2: Detecting On-Target and Off-Target Modifications by Mass Spectrometry
-
Protein Digestion:
-
Following the reduction, alkylation, and quenching steps (Protocol 1), dilute the sample to reduce the denaturant concentration (e.g., < 1 M Urea).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 solid-phase extraction cartridge to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, MaxQuant).
-
Specify the expected mass modification for BIAA on cysteine as a variable modification. The mass shift for this compound modification is +204.83 Da (C₂H₂BrIO₂ - H₂O).
-
To identify off-target modifications, include the same mass shift as a variable modification on other potential residues like methionine, histidine, and lysine.
-
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for protein reduction, alkylation, and analysis.
References
Technical Support Center: Bromoiodoacetic Acid Reactivity with Thiols
This guide provides technical support for researchers, scientists, and drug development professionals on the impact of pH on the reactivity of bromoiodoacetic acid (BIAA) and related haloacetates with thiols, such as cysteine residues in proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between this compound (BIAA) and a thiol group?
The reaction is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophile is the deprotonated thiol group, known as the thiolate anion (-S⁻), which attacks the electrophilic carbon atom of BIAA that is bonded to the halogen leaving groups (bromine and iodine). This forms a stable, irreversible thioether bond.[1]
Q2: How does pH affect the rate of reaction between BIAA and thiols?
The reaction rate is highly dependent on pH. The reactive species is the thiolate anion (-S⁻), not the protonated thiol (-SH). The concentration of the thiolate anion is determined by the pKa of the thiol group (for cysteine, this is typically around 8.5) and the pH of the solution.[1][2] As the pH increases towards and above the pKa, the equilibrium shifts towards the formation of the more nucleophilic thiolate, thus significantly increasing the reaction rate.[1]
Q3: What is the optimal pH for alkylating cysteine residues with haloacetates like BIAA or iodoacetamide (IAA)?
For efficient and specific alkylation of cysteine residues, a slightly alkaline pH range of 8.0-9.0 is generally recommended.[3] This pH ensures a sufficient concentration of the reactive thiolate anion to drive the reaction to completion in a reasonable timeframe, while minimizing potential side reactions.
Q4: Can this compound react with other amino acid residues besides cysteine?
Yes, particularly at higher pH values and with excessive amounts of the alkylating agent. Besides cysteine, other amino acid residues with nucleophilic side chains can be modified, including lysine, histidine, methionine, aspartate, glutamate, and tyrosine. Maintaining the pH in the optimal 8.0-9.0 range helps to ensure the reaction is predominantly specific to the more reactive cysteine thiols.
Data Presentation: Reactivity of Haloacetamides with Thiols
| Alkylating Agent | Thiol | pH | Second-Order Rate Constant (k) |
| Iodoacetamide (IAM) | Cysteine | 7.0 | ~0.6 M⁻¹s⁻¹ (~36 M⁻¹min⁻¹) |
| Iodoacetamide (IAM) | Thioredoxin | 7.2 | ~1.78 M⁻¹s⁻¹ (107 M⁻¹min⁻¹) |
| Bromoacetamide (BAM) | Cysteine | 8.0 | Reactivity is generally lower than IAM |
| Chloroacetamide (CAM) | Cysteine | 8.0 | Significantly lower reactivity than IAM and BAM |
Note on pH-Dependence: The second-order rate constant for the reaction of haloacetates with thiols increases as the pH rises from neutral to alkaline. This is due to the increased concentration of the highly reactive thiolate anion as the pH exceeds the thiol's pKa (~8.5 for cysteine). The observed rate will typically follow a sigmoidal curve when plotted against pH, with the inflection point near the pKa of the thiol.
Experimental Protocols
Protocol 1: In-Solution Alkylation of a Protein Sample
This protocol is a general guideline for the reduction and alkylation of proteins in solution prior to analysis by mass spectrometry or other methods.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation reagent: 0.5 M this compound (BIAA) or Iodoacetamide (IAA) in denaturing buffer (prepare fresh)
-
Quenching solution: 1 M DTT
-
Ammonium Bicarbonate (AmBic) buffer, 50 mM, pH 8.0
Procedure:
-
Protein Solubilization and Denaturation: Resuspend the protein sample in an appropriate volume of denaturing buffer.
-
Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared BIAA or IAA solution to a final concentration that is in molar excess of the reducing agent (e.g., 20-50 mM). Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Stop the alkylation reaction by adding the quenching solution (DTT) to a final concentration approximately double that of the alkylating agent. Incubate for 15 minutes.
-
Sample Cleanup: The sample is now ready for downstream processing, such as buffer exchange, precipitation, or enzymatic digestion. For digestion, dilute the sample with AmBic buffer to reduce the urea concentration to below 2 M before adding the protease.
Protocol 2: In-Gel Alkylation of Proteins
This protocol is suitable for proteins that have been separated by SDS-PAGE.
Materials:
-
Excised protein band from a Coomassie-stained gel
-
Destaining solution: 50% acetonitrile in 50 mM Ammonium Bicarbonate (AmBic)
-
Reduction solution: 10 mM DTT in 100 mM AmBic
-
Alkylation solution: 55 mM BIAA or IAA in 100 mM AmBic (prepare fresh)
-
Wash solution: 100 mM AmBic
-
Dehydration solution: 100% Acetonitrile
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the gel and cut it into small pieces (~1x1 mm). Destain the gel pieces by washing them with the destaining solution until the gel is clear.
-
Dehydration: Dehydrate the gel pieces by incubating them in 100% acetonitrile for 5-10 minutes, then remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the dried gel pieces in the reduction solution and incubate at 56°C for 45-60 minutes.
-
Cooling and Reagent Removal: Cool the sample to room temperature and remove the reduction solution.
-
Alkylation: Add the freshly prepared alkylation solution to the gel pieces, ensuring they are fully submerged. Incubate for 30 minutes at room temperature in the dark.
-
Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the wash solution, followed by dehydration with 100% acetonitrile.
-
Drying: Dry the gel pieces completely in a vacuum centrifuge before proceeding with in-gel enzymatic digestion.
Troubleshooting Guide
Issue: Low or no modification of the target thiol-containing protein.
| Possible Cause | Recommended Solution |
| Incorrect pH | The reaction buffer pH is too low (e.g., < 7.5). Verify the pH of your reaction buffer. Adjust to the optimal range of 8.0-9.0 to ensure sufficient deprotonation of the thiol to the reactive thiolate. |
| Thiol Oxidation | Cysteine residues are susceptible to oxidation, forming disulfides or other species that do not react with BIAA. Ensure a sufficient concentration of a reducing agent (like DTT or TCEP) is used prior to alkylation to keep the thiols in their reduced state. |
| Reagent Degradation | This compound and other haloacetates are light-sensitive and can degrade over time, especially in solution. Always prepare fresh solutions of the alkylating agent immediately before use and store the stock powder in a dark, dry place. |
| Insufficient Reagent | The amount of BIAA may be insufficient to modify all available thiols, especially if a high concentration of a reducing agent like DTT was used. Ensure the alkylating agent is in molar excess of the total thiol content in the sample (including the reducing agent). |
| Steric Hindrance | The target cysteine residue may be buried within the protein's structure and inaccessible to the alkylating agent. Ensure that denaturing conditions (e.g., 8 M urea, 6 M guanidinium HCl) are sufficient to unfold the protein and expose the cysteine residues. |
Issue: Modification of non-cysteine residues (off-target effects).
| Possible Cause | Recommended Solution |
| pH is too high | At pH values significantly above 9.0, other nucleophilic amino acid side chains (e.g., lysine, histidine) become deprotonated and can react with BIAA. Lower the pH of the reaction to the 8.0-8.5 range to improve specificity for cysteine. |
| Excessive Reagent or Long Incubation | Using a large excess of BIAA or a very long incubation time can drive the reaction towards modifying less reactive sites. Optimize the concentration of the alkylating agent and the reaction time to find a balance between complete cysteine modification and minimal off-target reactions. |
Visualizations
References
Navigating the Labyrinth of Mass Spectrometry Data: A Technical Guide to Identifying Bromoiodoacetic Acid Artifacts
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of bromoiodoacetic acid can now access a comprehensive technical support center designed to demystify common analytical challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to aid in the accurate identification of this compound and its potential artifacts in mass spectrometry data.
This compound, a haloacetic acid containing both bromine and iodine, presents unique challenges in mass spectrometric analysis due to its reactivity and the complex isotopic patterns of the halogens. The new technical support center offers detailed experimental protocols and data interpretation strategies to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of this compound in mass spectrometry?
A1: The molecular weight of this compound (C₂H₂BrIO₂) is 264.84 g/mol . Depending on the ionization technique, you can expect to observe different ions. In negative ion electrospray ionization (ESI-MS), the deprotonated molecule [M-H]⁻ is commonly observed at an m/z of approximately 263.8. In positive ion mode, you might observe the protonated molecule [M+H]⁺ at an m/z of around 265.8, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
Q2: What are some common artifacts to look out for when analyzing this compound by LC-MS?
A2: Several artifacts can be observed. These include:
-
In-source fragmentation: The molecule can fragment in the ionization source, leading to the appearance of unexpected peaks.
-
Solvent reactions: this compound can react with solvents like methanol, a common mobile phase component, to form esterification products.
-
Adduct formation: Besides protonation, the molecule can form adducts with various ions present in the sample or mobile phase, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or even solvent molecules.
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
Q3: I am seeing a peak at m/z 279.8 in my data when analyzing this compound with a methanol-containing mobile phase. What could this be?
A3: A peak at m/z 279.8 could correspond to the methyl ester of this compound ([M+CH₂-H]⁻ or [M+14]⁻). This is a common artifact when using methanol in the mobile phase, as haloacetic acids can undergo esterification in the ion source. To confirm this, you can try using a mobile phase without methanol, if your chromatography allows, and see if the peak disappears.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the mass spectrometric analysis of this compound.
Issue 1: Unexpected Peaks and Isotopic Patterns
Symptoms:
-
Observation of peaks that do not correspond to the expected molecular ion or its common adducts.
-
Complex isotopic patterns that are difficult to interpret.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| In-source Fragmentation | The energy in the ion source can cause the this compound molecule to break apart. Common losses include the carboxyl group (-COOH), bromine, and iodine atoms. | Optimize ion source parameters such as capillary voltage and source temperature to minimize fragmentation. |
| Solvent Reactions | Reaction with methanol in the mobile phase can form methyl bromoiodoacetate. | If possible, replace methanol with another solvent like acetonitrile. If methanol is necessary for chromatography, be aware of this potential artifact and monitor for its corresponding m/z. |
| Presence of Impurities | The this compound standard or the sample itself may contain impurities. | Analyze a blank and a pure standard to identify any background ions or impurities. |
| Complex Isotopic Signature | The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) creates a characteristic isotopic pattern for the molecular ion and its fragments. | Use an isotope pattern calculator to predict the expected isotopic distribution for this compound and its fragments. This will aid in the correct identification of the corresponding peaks.[1][2][3][4] |
Table 1: Predicted Isotopic Pattern for the Deprotonated this compound Molecule [C₂HBrIO₂]⁻
| m/z | Relative Abundance |
| 262.82 | 100% |
| 263.82 | 2.16% |
| 264.82 | 97.7% |
| 265.82 | 2.12% |
Note: This is a simplified prediction. Actual observed intensities may vary.
Issue 2: Poor Signal Intensity or Signal Suppression
Symptoms:
-
Low abundance or complete absence of the expected this compound peak.
-
Inconsistent signal intensity between runs.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Matrix Effects | Co-eluting species from the sample matrix can compete for ionization, leading to suppression of the analyte signal. | Improve sample preparation to remove interfering matrix components. Optimize chromatographic separation to ensure this compound elutes in a region with minimal matrix interference. |
| Suboptimal Ionization | This compound may not ionize efficiently under the current ESI conditions. | Optimize ESI source parameters. For haloacetic acids, negative ion mode is often more sensitive. |
| Analyte Degradation | This compound may be unstable in the sample solution or during analysis. | Prepare fresh samples and standards. Analyze samples promptly after preparation. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound in Water Samples
-
Collect water samples in amber glass vials to prevent photodegradation.
-
To quench any residual chlorine, add ascorbic acid to the sample to a final concentration of 100 mg/L.
-
Store samples at 4°C and protect from light until analysis.
-
For direct injection, no further pre-concentration or filtration is typically required for modern LC-MS/MS systems. If high levels of particulates are present, filtration through a 0.2 µm filter may be necessary.
-
Prior to analysis, add an appropriate internal standard, such as a ¹³C-labeled haloacetic acid, to all samples and calibration standards.
Protocol 2: LC-MS/MS Method Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other components in the sample.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor for the transition of the deprotonated molecule to its characteristic fragment ions. The exact transitions should be optimized for the specific instrument. A potential transition could be the loss of the carboxyl group (m/z 263.8 -> m/z 218.8).
Visualizing Troubleshooting Logic
To aid in the troubleshooting process, the following diagram illustrates a logical workflow for identifying the source of unexpected peaks in your mass spectrometry data.
This technical support center aims to be a living resource, with continuous updates based on new findings and user feedback. For further assistance, please contact our technical support team.
References
- 1. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic acid, bromo- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to Cysteine Alkylation: Iodoacetic Acid vs. Iodoacetamide
For researchers, scientists, and drug development professionals, the alkylation of cysteine residues is a cornerstone of proteomic and biochemical workflows. This critical step prevents the formation of disulfide bonds, ensuring proteins remain in a reduced state for accurate analysis. Among the array of alkylating agents, iodoacetic acid (IAA) and iodoacetamide (IAM) are two of the most commonly employed reagents. This guide provides an objective comparison of their efficiency in cysteine modification, supported by experimental data and detailed methodologies, to assist in the selection of the optimal reagent for specific research needs.
At a Glance: Key Differences and Performance Metrics
Both iodoacetic acid and iodoacetamide react with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[1] The deprotonated thiol group, or thiolate anion, acts as a nucleophile, attacking the electrophilic carbon of the reagent and displacing the iodide ion.[1] This results in the formation of a stable thioether bond, leading to carboxymethylated cysteines with IAA and carbamidomethylated cysteines with IAM.[1]
While their mechanisms are similar, their performance characteristics exhibit notable differences in reactivity and pH dependence.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for iodoacetic acid and iodoacetamide based on available literature.
| Feature | Iodoacetic Acid (IAA) | Iodoacetamide (IAM) |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Reaction Product | Carboxymethyl-cysteine | Carbamidomethyl-cysteine |
| Reactivity | Reactive with deprotonated cysteine residues (thiolates).[2] The negative charge can impede its reaction at specific sites.[2] | Reacts substantially faster than iodoacetate. Uncharged and cell membrane permeable. |
| Optimal pH | Slightly alkaline (typically pH 8) to favor the deprotonation of the cysteine thiol group. | Less dependent on pH than IAA, but also typically used under slightly alkaline conditions (pH 8). |
| Specificity | High for cysteine, but can react with other residues like lysine and histidine at alkaline pH. | High for cysteine, but can also react with methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus. |
| Alkylation Efficiency | High, with reported efficiencies up to 99.84% under optimal conditions (with DTT as the reducing agent). | High, with efficiencies typically above 98.6% when used with DTT. |
Reaction Mechanisms and Experimental Workflow
The efficiency of cysteine alkylation is critically dependent on the reaction conditions. Below are diagrams illustrating the chemical reaction and a typical experimental workflow.
Experimental Protocols
A robust and detailed experimental protocol is crucial for achieving complete and specific cysteine alkylation. The following is a generalized protocol for in-solution protein alkylation suitable for mass spectrometry-based proteomics.
Materials:
-
Denaturing Buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate)
-
Reducing Agent Stock Solution (e.g., 500 mM Dithiothreitol (DTT) in water)
-
Alkylation Reagent Stock Solution (e.g., 500 mM Iodoacetamide or Iodoacetic Acid in water, freshly prepared)
-
Quenching Solution (can be the same as the reducing agent)
-
HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample (e.g., 100 µg) in 100 µL of Denaturing Buffer.
-
Vortex gently to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5-10 mM.
-
Incubate the mixture at 56°C for 30-45 minutes to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Cysteines:
-
Add the freshly prepared 500 mM alkylating agent (IAA or IAM) stock solution to a final concentration of 20-55 mM.
-
Incubate at room temperature for 30-45 minutes in the dark to prevent the degradation of the iodine-containing reagents.
-
-
Quenching of Excess Alkylating Reagent:
-
Add 500 mM DTT to the sample to a final concentration of 5-10 mM to quench any unreacted IAA or IAM.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Downstream Analysis:
-
The protein sample is now ready for downstream applications such as enzymatic digestion for mass spectrometry. If proceeding with digestion, dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M, which is critical for optimal trypsin activity.
-
Concluding Remarks
Both iodoacetic acid and iodoacetamide are highly effective reagents for the alkylation of cysteine residues. Iodoacetamide is often favored due to its higher reactivity and reduced pH dependency compared to iodoacetic acid. However, the choice of reagent should be guided by the specific experimental context. For instance, the negative charge of iodoacetic acid might be advantageous in certain applications where membrane permeability is not desired.
A significant consideration for both reagents is the potential for off-target modifications of other nucleophilic amino acid residues. The extent of these side reactions is influenced by factors such as reagent concentration, pH, temperature, and incubation time. Therefore, careful optimization of reaction conditions is paramount to maximize alkylation efficiency and specificity, ensuring the generation of high-quality, interpretable data in proteomic and biochemical studies.
References
A Comparative Guide to the Reactivity of Bromoiodoacetic Acid and Chloroacetamide for Bioconjugation and Drug Development
For Immediate Release
[City, State] – [Date] – In the landscape of bioconjugation and drug development, the selection of appropriate reagents for covalent modification of biomolecules is paramount. Among the diverse array of alkylating agents, α-haloacetyl compounds are frequently employed due to their ability to react with nucleophilic residues on proteins, most notably cysteine. This guide provides a detailed comparison of the reactivity of two such agents: bromoiodoacetic acid and chloroacetamide, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make informed decisions for their specific applications.
The reactivity of α-haloacetyl compounds in nucleophilic substitution reactions is fundamentally governed by the nature of the halogen substituent, which acts as the leaving group. The well-established trend in leaving group ability for halogens follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This order is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, compounds bearing iodo and bromo substituents are anticipated to be significantly more reactive than their chloro counterparts.
Chemical Properties and Reactivity Overview
This compound and chloroacetamide are both α-haloacetyl compounds capable of undergoing nucleophilic substitution, primarily through an SN2 mechanism. However, their reactivity profiles differ substantially due to the different halogen substituents attached to the α-carbon.
**this compound (C₂H₂BrIO₂) **, with a molecular weight of 264.84 g/mol , is a potent alkylating agent. The presence of both a bromine and an iodine atom on the α-carbon makes it exceptionally reactive. Iodide is an excellent leaving group, and bromide is also a very good leaving group, leading to a high propensity for nucleophilic attack.
Chloroacetamide (C₂H₄ClNO) , with a molecular weight of 93.51 g/mol , is a colorless, water-soluble solid.[1] While it is also an effective alkylating agent, the chloride leaving group is less facile in departing compared to bromide or iodide, resulting in a lower reaction rate.[1]
Quantitative Comparison of Reactivity
| Property | This compound | Chloroacetamide |
| Molecular Formula | C₂H₂BrIO₂ | ClCH₂CONH₂ |
| Molecular Weight | 264.84 g/mol [2] | 93.51 g/mol [1] |
| Leaving Group(s) | Iodide (I⁻), Bromide (Br⁻) | Chloride (Cl⁻) |
| Relative Reactivity | Very High | Moderate |
| Primary Reaction Mechanism | SN2 | SN2 |
Reaction Mechanism and Experimental Workflow
The reaction of both this compound and chloroacetamide with a nucleophile, such as the thiol group of a cysteine residue, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic α-carbon, leading to the simultaneous departure of the halide leaving group.
A general workflow for comparing the reactivity of these compounds involves monitoring the reaction with a model nucleophile, such as a thiol-containing compound, over time.
Experimental Protocols
Objective: To determine and compare the second-order rate constants for the reaction of this compound and chloroacetamide with a model thiol compound (e.g., N-acetylcysteine).
Materials:
-
This compound
-
Chloroacetamide
-
N-acetylcysteine
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., excess β-mercaptoethanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of this compound, chloroacetamide, and N-acetylcysteine in the phosphate buffer. The exact concentrations will depend on the expected reaction rates but should be in the millimolar range.
-
-
Kinetic Runs:
-
Equilibrate the reactant solutions to the desired temperature (e.g., 25 °C).
-
To initiate the reaction, mix equal volumes of the alkylating agent and N-acetylcysteine solutions in a reaction vessel.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the reactants and the product.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Determine the concentrations of the remaining N-acetylcysteine and the formed product at each time point by comparing the peak areas to a standard curve.
-
Plot the natural logarithm of the concentration of N-acetylcysteine versus time. For a pseudo-first-order reaction (with the alkylating agent in excess), the slope of this plot will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the alkylating agent.
-
Compare the second-order rate constants for this compound and chloroacetamide to determine their relative reactivity.
-
Conclusion
The selection of an alkylating agent for bioconjugation or as a warhead in targeted covalent inhibitors requires a careful balance of reactivity and selectivity. This compound, due to the presence of excellent iodide and bromide leaving groups, is a highly reactive compound suitable for rapid and efficient alkylation of nucleophiles. In contrast, chloroacetamide offers a more moderate reactivity, which may be advantageous in applications where greater selectivity and control over the reaction are desired. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the reactivity of these and other alkylating agents, enabling the rational design of their experimental strategies.
References
Bromoiodoacetic Acid: A Comparative Analysis of Specificity in Haloacetic Acid Chemistry
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of haloacetic acids is paramount for applications ranging from targeted protein modification to assessing the toxicological impact of disinfection byproducts. This guide provides a comparative analysis of bromoiodoacetic acid (BIAA), focusing on its specificity relative to other haloacetic acids (HAAs) and supported by available experimental data.
Haloacetic acids, a class of compounds where one or more hydrogen atoms of acetic acid are replaced by halogens, are widely recognized for their role as disinfection byproducts in drinking water and as versatile alkylating agents in biochemical research. The identity of the halogen atom profoundly influences the reactivity and biological effects of these molecules. Generally, the alkylating potential and toxicity of monohaloacetic acids follow the trend: iodoacetic acid > bromoacetic acid > chloroacetic acid. This trend is attributed to the leaving group ability of the halide, with iodide being the best leaving group. However, the scenario becomes more complex with mixed haloacetic acids like this compound.
Comparative Cytotoxicity and Genotoxicity
Recent studies have begun to elucidate the specific toxicological profile of this compound in comparison to a panel of other haloacetic acids. This quantitative data is crucial for understanding its potential biological impact.
A systematic analysis of twelve haloacetic acids in Chinese hamster ovary (CHO) cells provided a direct comparison of their chronic cytotoxicity and acute genotoxicity. The results, summarized in the table below, indicate that while the general trend of iodinated and brominated HAAs being more toxic than chlorinated ones holds, the specific placement of this compound within this ranking is noteworthy.
| Haloacetic Acid | Abbreviation | Chronic Cytotoxicity Rank (most to least toxic) | Genotoxicity Rank (most to least genotoxic) |
| Iodoacetic acid | IAA | 1 | 1 |
| Bromoacetic acid | BAA | 2 | 2 |
| Tribromoacetic acid | TBAA | 3 | 6 |
| Chlorodibromoacetic acid | CDBAA | 4 | 9 |
| Diiodoacetic acid | DiAA | 5 | 5 |
| Dibromoacetic acid | DBAA | 6 | 4 |
| Bromodichloroacetic acid | BDCAA | 7 | Not Genotoxic |
| Bromochloroacetic acid | BCAA | 8 | 7 |
| Chloroacetic acid | CAA | 9 | 3 |
| This compound | BIAA | 10 | 8 |
| Trichloroacetic acid | TCAA | 11 | Not Genotoxic |
| Dichloroacetic acid | DCAA | 12 | Not Genotoxic |
Table 1: Comparative Toxicity of Haloacetic Acids in CHO Cells.[1]
Unexpectedly, this compound (BIAA) exhibited lower cytotoxicity and genotoxicity than several other brominated and iodinated haloacetic acids[1]. This finding underscores that a simple extrapolation of the properties of monohaloacetic acids may not accurately predict the biological activity of mixed haloacetic acids. The interplay of having two different halogens on the alpha-carbon likely influences its reactivity and interaction with biological macromolecules in a complex manner.
Specificity in Protein Modification
Haloacetic acids are well-established alkylating agents that primarily target nucleophilic amino acid residues in proteins, with a strong preference for the thiol group of cysteine. The resulting thioether bond is stable, making these reagents valuable tools for protein chemistry, such as in proteomics workflows to prevent disulfide bond formation.
While direct comparative kinetic studies on the specificity of this compound in protein alkylation are limited, the established reactivity trends of other haloacetic acids provide a basis for inferred behavior. The presence of both a good leaving group (iodide) and a moderately good leaving group (bromide) on the same carbon atom suggests that this compound would be a potent alkylating agent.
However, high reactivity can also lead to a decrease in specificity. For instance, iodoacetamide, a related and highly reactive alkylating agent, has been shown to cause non-specific modifications of other amino acid residues, including methionine, and even the N-terminal amino group of proteins, particularly at high concentrations. This suggests that while this compound is expected to be highly reactive towards cysteine, there is a potential for off-target modifications. The specific reaction conditions, such as pH and reagent concentration, would be critical in modulating this specificity.
Experimental Protocols
While specific, validated protocols for the use of this compound in protein modification are not widely published, established methods for other haloacetic acids can be adapted. The key steps and considerations for such a protocol are outlined below.
General Protocol for Alkylation of Protein Cysteine Residues
This protocol is a generalized procedure that should be optimized for each specific protein and application.
Materials:
-
Protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES) at a pH between 7.5 and 8.5.
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
This compound (or other haloacetic acid).
-
Quenching reagent (e.g., excess DTT or β-mercaptoethanol).
-
Desalting column or dialysis tubing for cleanup.
Procedure:
-
Reduction of Disulfide Bonds:
-
Dissolve the protein in the reaction buffer.
-
Add a 10- to 20-fold molar excess of reducing agent (e.g., DTT) over the concentration of cysteine residues.
-
Incubate at room temperature or 37°C for 1-2 hours.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., water or buffer).
-
Add a 2- to 5-fold molar excess of this compound over the reducing agent. Note: The optimal excess should be determined empirically to maximize cysteine modification while minimizing non-specific reactions.
-
Incubate in the dark at room temperature for 1 hour. The reaction is light-sensitive.
-
-
Quenching:
-
Add an excess of a quenching reagent (e.g., DTT or β-mercaptoethanol) to react with any remaining this compound.
-
-
Cleanup:
-
Remove excess reagents and byproducts by desalting chromatography or dialysis.
-
-
Verification of Modification:
-
Confirm the extent of modification using techniques such as mass spectrometry to analyze the mass shift of the protein or its tryptic peptides.
-
Signaling Pathways and Cellular Effects
The cellular effects of haloacetic acids are linked to their ability to alkylate proteins and induce oxidative stress. For instance, dibromoacetic acid (DBA) has been shown to induce apoptosis (programmed cell death) in T-cells through the activation of mitogen-activated protein kinase (MAPK) signaling pathways[2][3]. Another study demonstrated that DBAA can induce apoptosis in thymocytes by blocking cell cycle progression, increasing intracellular calcium, and activating the Fas/FasL pathway[4].
While specific studies on the signaling pathways affected by this compound are not yet available, its structural similarity to other reactive haloacetic acids suggests it may trigger similar cellular stress responses. The alkylation of critical cysteine residues in enzymes and transcription factors can disrupt their function and lead to the activation of stress-response pathways, including those involved in apoptosis and inflammation.
Figure 1. A generalized experimental workflow for the alkylation of protein cysteine residues using this compound.
Figure 2. A proposed signaling pathway for haloacetic acid-induced apoptosis, based on data from related compounds.
Conclusion
This compound is a unique member of the haloacetic acid family, and its reactivity and biological effects are not a simple average of its bromo- and iodo-substituted counterparts. The available toxicological data suggests a more complex structure-activity relationship for mixed haloacetic acids. While it is expected to be a potent alkylating agent for cysteine residues, further research is needed to quantify its reaction kinetics and specificity compared to other haloacetic acids. Understanding these parameters will be crucial for its application in protein chemistry and for accurately assessing its health risks as an environmental contaminant. The experimental protocols and potential signaling pathways described here provide a framework for future investigations into the specific properties of this intriguing molecule.
References
- 1. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dibromoacetic acid induced Cl.Ly1+2/-9 T-cell apoptosis and activation of MAPKs signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibromoacetic Acid Induces Thymocyte Apoptosis by Blocking Cell Cycle Progression, Increasing Intracellular Calcium, and the Fas/FasL Pathway in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bromo- vs. Iodo- Haloacetamides for Covalent Modification
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of cysteine residues is a critical technique in proteomics, chemical biology, and drug discovery. The choice of the alkylating agent can profoundly impact experimental outcomes, influencing reaction speed, specificity, and the potential for off-target modifications. This guide provides an in-depth, objective comparison of two commonly used haloacetamides—2-bromoacetamide and 2-iodoacetamide—supported by experimental data and detailed protocols.
The primary application of these reagents is the alkylation of the thiol group (-SH) of cysteine residues. This modification prevents the reformation of disulfide bonds after reduction, ensuring proteins remain denatured for effective enzymatic digestion in proteomics workflows.[1][2] Furthermore, this targeted covalent modification is leveraged to develop specific inhibitors for enzymes, such as deubiquitinases (DUBs), that possess a reactive cysteine in their active site.[3][4] Both bromoacetamide and iodoacetamide achieve this modification through a nucleophilic substitution reaction, but differences in their halogen leaving groups result in distinct reactivity and specificity profiles.
Mechanism of Action: SN2 Covalent Modification
Bromoacetamide and iodoacetamide modify cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This results in the displacement of the halide ion (Br⁻ or I⁻) and the formation of a stable, irreversible thioether bond, yielding an S-carbamidomethyl-cysteine derivative.[5] This modification adds a mass of +57.02 Da to the cysteine residue.
References
Advantages of bromoiodoacetic acid over traditional alkylating agents
In the landscape of proteomics and drug development, the precise and efficient alkylation of cysteine residues is a cornerstone of protein analysis. Traditional alkylating agents, while widely used, present a spectrum of challenges from reactivity to off-target effects. Bromoiodoacetic acid emerges as a promising, albeit less documented, alternative that may offer a nuanced balance of reactivity, potentially providing advantages over its more common counterparts.
This guide provides a comparative overview of this compound and traditional alkylating agents such as iodoacetamide (IAM), iodoacetic acid (IAA), and N-ethylmaleimide (NEM). While direct, extensive experimental data on this compound's performance in proteomics is limited in publicly available literature, we can infer its potential advantages based on the chemical principles of haloacetic acids.
Executive Summary: Comparative Analysis of Alkylating Agents
Traditional alkylating agents are staples in proteomics for their ability to irreversibly modify the thiol groups of cysteine residues, preventing the re-formation of disulfide bonds after reduction. This step is critical for accurate protein digestion and subsequent analysis by mass spectrometry. However, the choice of alkylating agent can significantly influence experimental outcomes.
Iodoacetamide and iodoacetic acid are known for their high reactivity, which, while ensuring complete alkylation, can also lead to off-target modifications of other amino acid residues. N-ethylmaleimide offers a different reaction mechanism but can also exhibit off-target reactivity, particularly at higher pH. This compound, containing both bromine and iodine, is hypothesized to possess a reactivity intermediate between that of bromoacetic acid and iodoacetic acid. This could potentially translate to a more controlled alkylation with fewer side reactions, though this requires further experimental validation.
Data Presentation: Performance Metrics of Common Alkylating Agents
The following table summarizes the key characteristics and performance metrics of traditional alkylating agents. Data for this compound is inferred based on chemical principles.
| Feature | Iodoacetamide (IAM) | Iodoacetic Acid (IAA) | N-ethylmaleimide (NEM) | This compound (Theoretical) |
| Primary Target | Cysteine Residues | Cysteine Residues | Cysteine Residues | Cysteine Residues |
| Reaction Mechanism | SN2 Nucleophilic Substitution[1] | SN2 Nucleophilic Substitution[1] | Michael Addition[1] | SN2 Nucleophilic Substitution |
| Relative Reactivity | High | High | High (pH dependent) | Moderate to High |
| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[2][3] | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus | Lysine, Histidine (at alkaline pH) | Expected to be similar to IAA but potentially less pronounced |
| Common Applications | Proteomics, peptide mapping, inhibitor studies | Proteomics, quantitative proteomics (e.g., O18-labeling) | Proteomics, protein thiol quantification | Potentially in applications requiring controlled alkylation |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results in protein alkylation. Below are representative methodologies for the commonly used alkylating agents. A proposed protocol for this compound is also provided, which should be optimized for specific experimental needs.
Protocol 1: In-Solution Protein Alkylation with Iodoacetamide (IAM)
This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) solution (1 M)
-
Iodoacetamide (IAM) solution (500 mM, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
Trypsin (proteomics grade)
-
Formic acid
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAM solution to a final concentration of 25 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAM. Incubate for 15 minutes at room temperature.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.
Protocol 2: Proposed In-Solution Protein Alkylation with this compound
This protocol is a starting point and may require optimization.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) solution (1 M)
-
This compound solution (500 mM, freshly prepared)
-
Quenching solution (e.g., 1 M DTT or L-cysteine)
-
Trypsin (proteomics grade)
-
Formic acid
Procedure:
-
Reduction: Add DTT to the protein solution to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add this compound solution to a final concentration of 25 mM. Incubate for 30-60 minutes at room temperature in the dark. Note: Incubation time may need to be optimized based on the desired level of alkylation and minimization of off-target effects.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess this compound. Incubate for 15 minutes at room temperature.
-
Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent before mass spectrometry analysis.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the chemical reactions and a typical experimental workflow for protein alkylation in proteomics.
References
A Comparative Guide to Confirming Bromoiodoacetic Acid (BIAA) Protein Modification: Western Blotting vs. Alternative Methods
For researchers, scientists, and drug development professionals investigating protein function and signaling pathways, covalent labeling with reactive electrophiles like bromoiodoacetic acid (BIAA) is a powerful tool. BIAA is a thiol-reactive compound that forms stable thioether bonds with cysteine residues, enabling the study of protein function, structure, and interactions. Confirmation of this modification is critical. This guide provides a detailed comparison of western blot analysis with alternative methods for confirming BIAA protein modification, supported by experimental data and detailed protocols.
Western Blot Analysis for BIAA-Modified Proteins
Western blotting is a widely used technique to detect specific proteins in a complex mixture.[1] For BIAA-modified proteins, this technique relies on the detection of the modified protein using an antibody that recognizes either the BIAA adduct itself or a tag that has been attached to the BIAA molecule.
Strengths:
-
Accessibility: The necessary equipment is readily available in most molecular biology laboratories.
-
Cost-Effective: Compared to mass spectrometry, western blotting is generally less expensive.
-
High Throughput: Multiple samples can be analyzed simultaneously on the same gel and membrane.
Limitations:
-
Antibody Dependent: A specific antibody that recognizes the BIAA-protein adduct is required, which may not be commercially available.
-
Indirect Detection: Often, a tagged version of BIAA (e.g., biotin-BIAA) is used, and the tag is detected, not the modification itself.
-
Limited Information: Western blotting confirms the presence of the modification on a target protein but does not identify the specific site of modification.
A common strategy to overcome the lack of a specific anti-BIAA antibody is the "PEG switch assay" or mobility shift assay. In this method, free thiols are first blocked, then disulfide bonds are reduced, and the newly exposed thiols (which were previously modified) are labeled with a bulky molecule like polyethylene glycol (PEG). This large mass shift is then detectable by western blot.[2][3]
Alternative Methods for Confirmation
While western blotting is a valuable tool, other methods can provide more detailed and direct evidence of BIAA protein modification.
1. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4][5] For protein analysis, it can precisely identify proteins and map their post-translational modifications (PTMs).
-
Bottom-Up Proteomics: The protein of interest is digested into smaller peptides, which are then analyzed by MS. This approach can identify the specific peptide containing the BIAA modification and often pinpoint the exact cysteine residue that was modified.
-
Top-Down Proteomics: The intact protein is introduced into the mass spectrometer. This method provides information on the overall modification state of the protein and can reveal multiple modifications on the same protein molecule.
Strengths:
-
High Specificity and Sensitivity: MS can definitively identify the modification and the precise site of adduction.
-
Unbiased Detection: It does not require a specific antibody, allowing for the discovery of unexpected modifications.
-
Quantitative Capabilities: With appropriate labeling strategies (e.g., isotopic labeling), MS can be used to quantify the extent of modification.
Limitations:
-
Cost and Complexity: The instrumentation is expensive, and data analysis requires specialized expertise.
-
Lower Throughput: Sample preparation and analysis can be time-consuming compared to western blotting.
2. Fluorescent Probes and In-Gel Fluorescence
This method involves using a fluorescently tagged version of BIAA or a similar thiol-reactive probe. After labeling, proteins can be separated by SDS-PAGE, and the modified proteins can be directly visualized in the gel using a fluorescence imager.
Strengths:
-
Direct Visualization: Avoids the need for antibodies and secondary detection steps.
-
Multiplexing Potential: Different fluorescent probes with distinct excitation and emission spectra can be used to label different samples or proteins.
-
Quantitative Analysis: The fluorescence intensity can be measured to quantify the level of protein modification.
Limitations:
-
Photostability: Fluorescent dyes can be susceptible to photobleaching.
-
Background Fluorescence: Autofluorescence from the gel or other proteins can interfere with signal detection.
-
Synthesis of Probes: A fluorescently labeled BIAA probe may need to be synthesized if not commercially available.
Comparative Analysis
| Feature | Western Blot | Mass Spectrometry | Fluorescent Probes |
| Primary Output | Band indicating presence of modified protein | Mass shift confirming modification and identifying modification site | Fluorescent band indicating presence of modified protein |
| Specificity | Dependent on antibody specificity | Very high, identifies specific amino acid modification | High, based on the reactivity of the probe |
| Sensitivity | Moderate to high | Very high | High |
| Quantitative? | Semi-quantitative | Yes, with isotopic labeling | Yes, based on fluorescence intensity |
| Throughput | High | Low to moderate | High |
| Cost | Low to moderate | High | Moderate |
| Expertise Required | Basic laboratory skills | Specialized expertise in instrumentation and data analysis | Basic laboratory skills and access to a fluorescence imager |
Experimental Protocols
Protocol 1: Western Blot Analysis of Biotin-BIAA Modified Proteins
This protocol describes the detection of proteins modified with a biotinylated version of this compound.
Materials:
-
Cells or tissue lysate
-
Biotin-BIAA labeling reagent
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Labeling: Treat cells or lysate with Biotin-BIAA at the desired concentration and for the appropriate time. Include a vehicle-treated control.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the bands using an imaging system.
Protocol 2: In-Gel Fluorescence Detection of Fluorescent-BIAA Modified Proteins
This protocol outlines the detection of proteins labeled with a fluorescent BIAA analog.
Materials:
-
Cells or tissue lysate
-
Fluorescent-BIAA labeling reagent
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Fluorescence imaging system
Procedure:
-
Protein Labeling: Treat cells or lysate with the fluorescent-BIAA probe. Protect samples from light.
-
Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
In-Gel Fluorescence Scanning: Directly scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen fluorophore.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow of BIAA protein modification and subsequent detection methods.
Caption: Step-by-step workflow for western blot analysis of BIAA-modified proteins.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for determining protein cysteine thiol redox status using western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotope Labeling with Alkylating Agents for Quantitative Proteomics
An objective comparison of alkylating agents for the quantitative analysis of proteins, with a focus on cysteine residue labeling.
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of understanding biological systems and developing novel therapeutics. Cysteine's reactive thiol group is a frequent target for chemical labeling, enabling precise quantification through mass spectrometry. While the query specified "bromoiodoacetic acid," this reagent is not commonly used for protein alkylation in quantitative proteomics. It is more prevalent in environmental analysis as a disinfection byproduct. This guide, therefore, focuses on well-established and widely used alkylating agents for cysteine labeling, such as iodoacetamide (IAA) and its analogs, providing a comparative analysis to aid in reagent selection.
The ideal alkylating agent for quantitative proteomics should exhibit high reactivity and specificity towards cysteine thiols, minimizing off-target modifications that can complicate data analysis. This allows for the stabilization of thiol groups, preventing disulfide bond formation and ensuring reproducible quantification.
Performance Comparison of Cysteine Alkylating Agents
The choice of an alkylating agent can significantly impact the outcome of a proteomic study. The following table summarizes the key performance characteristics of several widely used alkylating agents.
| Reagent | Molecular Weight (Da) | Optimal pH | Reaction Time | Temperature | Key Characteristics |
| Iodoacetamide (IAA) | 184.96 | ~8.0 | ~30 min | Room Temp | Well-established protocols, high reactivity, good cysteine coverage. Known to cause off-target alkylation of methionine and other residues.[1][2] |
| Iodoacetic Acid (IAA) | 185.95 | ~8.0 | ~30 min | Room Temp | Similar reactivity to iodoacetamide, but the carboxylate group can alter peptide ionization. |
| Chloroacetamide (CAA) | 93.51 | ~8.0 | ~30 min | Room Temp | Generally high specificity for Cys, may cause less off-target alkylation than IAM but can increase methionine oxidation.[3][4] |
| N-ethylmaleimide (NEM) | 125.13 | 6.5-7.5 | ~60 min | Room Temp | Offers faster and often more specific alkylation at near-neutral pH.[3] |
| 4-Vinylpyridine (4-VP) | 105.14 | 7.0-8.0 | ~90 min | Room Temp | Provides a stable derivative suitable for various analytical techniques. |
Experimental Protocols: A Generalized Workflow
A standard workflow for protein reduction and alkylation is crucial for achieving consistent and reliable results in quantitative proteomics.
In-Solution Protein Reduction and Alkylation Protocol
This protocol is a generalized procedure that can be adapted for various alkylating agents.
1. Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5).
-
Incubate at 37°C for 1 hour to ensure complete denaturation.
2. Reduction of Disulfide Bonds:
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 56°C for 30-60 minutes.
3. Alkylation of Cysteine Residues:
-
Cool the sample to room temperature.
-
Add the chosen alkylating agent (e.g., iodoacetamide) to a final concentration of 15-20 mM (typically a 2-4 fold molar excess over the reducing agent).
-
Incubate in the dark at room temperature for 30 minutes.
4. Quenching the Reaction:
-
Quench the alkylation reaction by adding a thiol-containing reagent, such as DTT or cysteine, to a final concentration that is in molar excess to the alkylating agent.
5. Sample Preparation for Mass Spectrometry:
-
Proceed with buffer exchange or protein precipitation to remove denaturants and excess reagents.
-
Digest the protein sample with a protease (e.g., trypsin).
-
Desalt the resulting peptide mixture before analysis by mass spectrometry.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Comparative workflow for cysteine alkylation.
Isotope-Coded Affinity Tags (ICAT): A Quantitative Strategy
The ICAT methodology is a powerful technique for quantitative proteomics that relies on cysteine-specific alkylation. The ICAT reagent consists of three key components: a reactive group (typically iodoacetamide) that targets cysteine residues, an isotopically coded linker (a "light" and "heavy" version), and an affinity tag (like biotin) for enrichment.
Caption: ICAT workflow for quantitative proteomics.
Conclusion
The selection of an appropriate alkylating agent is a critical step in experimental design for accurate cysteine quantification. Iodoacetamide remains a widely used and effective reagent, though careful control of reaction conditions is necessary to minimize off-target effects. For applications requiring higher specificity, N-ethylmaleimide and chloroacetamide present viable alternatives. Isotope-coded strategies, such as ICAT, which are built upon these alkylating chemistries, provide a robust framework for comparative quantitative proteomics. Ultimately, the choice of reagent should be guided by the specific experimental goals, the nature of the protein sample, and the analytical platform being utilized.
References
A Comparative Kinetic Analysis of Bromoiodoacetic Acid and Iodoacetic Acid for Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of bromoiodoacetic acid and iodoacetic acid, two haloacetic acid compounds frequently employed in biological research as alkylating agents, particularly for the modification of cysteine residues in proteins. Understanding their relative reactivity is crucial for designing experiments, interpreting results, and developing novel therapeutic agents.
Core Principles of Reactivity: An SN2 Mechanism
Both this compound and iodoacetic acid react with nucleophiles, such as the thiol group of cysteine, via a bimolecular nucleophilic substitution (SN2) reaction. In this single-step mechanism, the nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion, referred to as the leaving group. The rate of an SN2 reaction is dependent on the concentrations of both the alkylating agent and the nucleophile.
The reactivity of haloacetic acids in SN2 reactions is significantly influenced by the nature of the halogen substituent, specifically its ability to act as a good leaving group. A good leaving group is a species that is stable on its own after detaching from the molecule. For halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because larger halide ions can better distribute the negative charge, making them more stable and thus better leaving groups.
Kinetic Comparison: this compound vs. Iodoacetic Acid
Iodoacetic Acid (IAA) , containing iodine as the leaving group, is a potent alkylating agent due to the excellent leaving group ability of the iodide ion.
This compound (BIAA) is a dihaloacetic acid, possessing both bromine and iodine as potential leaving groups. In an SN2 reaction, the nucleophile will preferentially attack the carbon atom, and the better leaving group will be displaced. Given that iodide is a significantly better leaving group than bromide, the reaction of this compound with a nucleophile is expected to proceed primarily through the displacement of the iodide ion.
Therefore, it is anticipated that This compound would exhibit a reactivity that is at least comparable to, and likely greater than, iodoacetic acid . The presence of the bromine atom may also influence the electrophilicity of the alpha-carbon, potentially further enhancing its reactivity. However, without direct experimental data, a quantitative comparison of their reaction rate constants remains speculative.
Quantitative Kinetic Data
While a direct comparison is unavailable, the following table summarizes general kinetic information for haloacetic acids. It's important to note that reaction rates are highly dependent on the specific nucleophile, solvent, and temperature.
| Compound | General Reactivity Trend | Notes |
| Iodoacetic Acid | High | Iodide is an excellent leaving group, leading to rapid alkylation of nucleophiles like cysteine. |
| Bromoacetic Acid | Moderate to High | Bromide is a good leaving group, but generally less effective than iodide. |
| Chloroacetic Acid | Moderate | Chloride is a poorer leaving group compared to bromide and iodide. |
| This compound | Expected to be High | Reactivity is likely dominated by the superior leaving group ability of iodide. |
Experimental Protocols
Precise kinetic analysis of these compounds requires well-defined experimental conditions. Below are generalized protocols for studying the kinetics of haloacetic acids with a model nucleophile like cysteine and for assessing their impact on enzyme activity.
Kinetic Analysis of Cysteine Alkylation
This protocol outlines a method to determine the second-order rate constant for the reaction of a haloacetic acid with a thiol-containing compound like N-acetyl-L-cysteine (NAC) or glutathione (GSH).
Materials:
-
Haloacetic acid (Iodoacetic acid or this compound)
-
N-acetyl-L-cysteine (NAC) or Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: Prepare stock solutions of the haloacetic acid, NAC (or GSH), and DTNB in the phosphate buffer.
-
Reaction Initiation: In a cuvette, mix the phosphate buffer and the NAC (or GSH) solution. Initiate the reaction by adding a specific concentration of the haloacetic acid.
-
Monitoring Thiol Concentration: At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a solution of DTNB. The reaction of DTNB with free thiols produces a colored product (2-nitro-5-thiobenzoate, TNB²⁻) that absorbs at 412 nm.
-
Data Analysis: Measure the absorbance at 412 nm. The decrease in the concentration of free thiols over time can be used to calculate the initial reaction rate. By performing the experiment with varying concentrations of the haloacetic acid and the thiol, the second-order rate constant can be determined using the rate law: Rate = k[Haloacetic Acid][Thiol].
Caption: Workflow for determining the rate of cysteine alkylation.
Enzyme Inhibition Kinetic Analysis
This protocol describes how to assess the inhibitory effect of haloacetic acids on a model enzyme with a critical cysteine residue in its active site.
Materials:
-
Enzyme solution (e.g., Papain, Glyceraldehyde-3-phosphate dehydrogenase)
-
Substrate for the enzyme
-
Haloacetic acid (Iodoacetic acid or this compound) as the inhibitor
-
Assay buffer appropriate for the enzyme
-
Plate reader or spectrophotometer
Procedure:
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the haloacetic acid for a defined period to allow for the alkylation reaction to occur. A control with no inhibitor should also be prepared.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixtures.
-
Monitoring Enzyme Activity: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the initial reaction rates against the substrate concentration for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive, irreversible) and the inhibition constants (e.g., Kᵢ, kᵢₙₐ꜀ₜ).
Caption: General scheme of irreversible enzyme inhibition.
Conclusion
Both this compound and iodoacetic acid are effective alkylating agents commonly used in biological research. Based on the principles of SN2 reactions and leaving group ability, it is predicted that this compound will exhibit a reactivity that is at least as high as, if not higher than, iodoacetic acid. For researchers and drug development professionals, the choice between these reagents will depend on the desired reaction kinetics and the specific experimental context. When a very rapid and potent alkylation is required, this compound may be a suitable candidate, although its use should be carefully controlled due to its potential for high reactivity. For more established protocols, iodoacetic acid remains a reliable and well-characterized choice. Further direct comparative kinetic studies are warranted to provide a more precise quantitative understanding of the reactivity of this compound.
Safety Operating Guide
Personal protective equipment for handling Bromoiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Bromoiodoacetic Acid (CAS No. 71815-43-5), a disinfection byproduct found in drinking water, also utilized in chemical synthesis.[1] Adherence to these procedures is essential to ensure laboratory safety and environmental compliance.
Hazard Identification
This compound is a hazardous substance that requires careful handling. The primary hazards include:
-
Acute Toxicity: It can be harmful if swallowed or comes into contact with the skin.
-
Corrosivity: It may cause severe skin burns and eye damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| Body Part | Required PPE | Specifications & Remarks |
| Eyes/Face | Safety Goggles & Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[2] A face shield offers additional protection against splashes.[3][4] |
| Skin | Chemical-resistant Gloves & Protective Clothing | Wear impervious and fire/flame resistant clothing.[2] Nitrile or butyl rubber gloves are recommended. Long-sleeved clothing is essential. |
| Respiratory | Full-face Respirator or NIOSH/MSHA approved respirator | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated. |
Operational Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.
-
Tools: Use non-sparking tools to prevent ignition.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as acids, bases, metals, and oxidizing agents.
-
The substance is hygroscopic, light-sensitive, and air-sensitive; consider storing under an inert gas.
Emergency Procedures
First Aid Measures
Immediate medical attention is required for all routes of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Spill Response Protocol:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Cleanup: For solid spills, sweep or vacuum up the material and place it into a suitable, closed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the collected waste in accordance with institutional and local regulations.
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of down the drain or in regular solid waste.
Workflow for this compound Spill
Caption: Workflow for handling a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
